Product packaging for 3-(Phenylselanyl)nonan-2-OL(Cat. No.:CAS No. 834882-59-6)

3-(Phenylselanyl)nonan-2-OL

Cat. No.: B15160331
CAS No.: 834882-59-6
M. Wt: 299.32 g/mol
InChI Key: OKNNBCXIRUYEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Phenylselanyl)nonan-2-ol is a chiral organoselenium compound of interest in synthetic organic chemistry. Its molecular structure, featuring a phenylselanyl group at the third carbon and a hydroxyl group at the second carbon of a nine-carbon chain, makes it a potential versatile intermediate or reagent. Organoselenium compounds, such as pyridine-2-selanyl derivatives, are known to participate in key transformations like selenoamination of alkenes and cyclization reactions to form bicyclic structures . Furthermore, selenides can be oxidized to selenones, which are useful precursors for olefination reactions, providing access to alkenes . The specific stereochemistry at the second carbon may also lend itself to applications in asymmetric synthesis. Researchers can leverage this compound to develop novel synthetic methodologies, construct complex heterocyclic frameworks, or use it as a building block in materials science. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24OSe B15160331 3-(Phenylselanyl)nonan-2-OL CAS No. 834882-59-6

Properties

CAS No.

834882-59-6

Molecular Formula

C15H24OSe

Molecular Weight

299.32 g/mol

IUPAC Name

3-phenylselanylnonan-2-ol

InChI

InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3

InChI Key

OKNNBCXIRUYEER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(C)O)[Se]C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Phenylselanyl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 3-(Phenylselanyl)nonan-2-ol is a novel chemical entity with no readily available data in the public domain. This guide is a predictive overview based on the known properties of its constituent functional groups and related molecules. The experimental protocols described are general methodologies applicable to the synthesis and characterization of similar organoselenium compounds.

Introduction

This compound is an organoselenium compound characterized by a nonan-2-ol backbone with a phenylselanyl group at the C-3 position. As a derivative of a long-chain alcohol and an organoselenium moiety, it is of interest to researchers in medicinal chemistry and materials science due to the unique biological and chemical properties often associated with selenium-containing molecules. This guide provides a hypothetical yet scientifically grounded overview of its key physical and chemical properties, along with generalized experimental protocols for its synthesis and characterization.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound can be extrapolated from its structural components: the nonan-2-ol chain and the phenylselanyl group.

Table 1: Predicted Physical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₅H₂₄OSeBased on chemical structure
Molecular Weight 311.31 g/mol Calculated from molecular formula
Appearance Pale yellow oilTypical for organoselenium compounds
Boiling Point > 200 °CHigher than nonan-2-ol due to increased molecular weight and van der Waals forces.[1][2]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane, acetone); Insoluble in water.The long alkyl chain and phenyl group confer lipophilicity.[1][2]
Refractive Index ~1.54Phenylselanyl group increases the refractive index compared to the parent alcohol.[1]

Table 2: Predicted Spectroscopic Data of this compound

Spectroscopic TechniquePredicted Chemical Shifts / Signals
¹H NMR (CDCl₃) δ 7.5-7.2 (m, 5H, Ar-H), δ 3.8-3.6 (m, 1H, CH-OH), δ 3.4-3.2 (m, 1H, CH-Se), δ 2.5 (br s, 1H, OH), δ 1.6-1.2 (m, 10H, alkyl CH₂), δ 1.1 (d, 3H, CH₃-CHOH), δ 0.9 (t, 3H, terminal CH₃)
¹³C NMR (CDCl₃) δ 135-127 (Ar-C), δ 70-68 (CH-OH), δ 55-53 (CH-Se), δ 35-22 (alkyl CH₂), δ 23 (CH₃-CHOH), δ 14 (terminal CH₃)
⁷⁷Se NMR (CDCl₃) δ 200-250
Mass Spectrometry (EI) m/z 312 [M]⁺, fragments corresponding to loss of H₂O, C₆H₅Se, and alkyl chain fragmentation.

Experimental Protocols

The synthesis of this compound can be approached through the seleno-functionalization of an appropriate alkene precursor. The following is a generalized protocol.

1. Synthesis of this compound via Selenofunctionalization of Non-1-en-3-ol

  • Materials: Non-1-en-3-ol, N-phenylselenophthalimide (N-PSP), zinc triflate (Zn(OTf)₂), dichloromethane (DCM), water, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, silica gel.

  • Procedure:

    • To a solution of non-1-en-3-ol (1.0 mmol) in a mixture of DCM and water (50:1, 10 mL), add N-phenylselenophthalimide (1.2 mmol) and a catalytic amount of Zn(OTf)₂ (10 mol%).[3]

    • Stir the reaction mixture at room temperature under an air atmosphere for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

2. General Characterization Workflow

A standard workflow for the characterization of a novel compound like this compound would involve a series of spectroscopic and analytical techniques to confirm its structure and purity.

Visualizations

Below are diagrams illustrating the proposed synthetic pathway and a general experimental workflow for characterization.

Synthesis_of_3_Phenylselanylnonan_2_OL Non-1-en-3-ol Non-1-en-3-ol Reaction Reaction Non-1-en-3-ol->Reaction N-Phenylselenophthalimide N-Phenylselenophthalimide N-Phenylselenophthalimide->Reaction Zn(OTf)2 (cat.) Zn(OTf)2 (cat.) Zn(OTf)2 (cat.)->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Purity & Further Analysis Synthesis Synthesis Purification (Chromatography) Purification (Chromatography) Synthesis->Purification (Chromatography) NMR (1H, 13C, 77Se) NMR (1H, 13C, 77Se) Purification (Chromatography)->NMR (1H, 13C, 77Se) Mass Spectrometry Mass Spectrometry NMR (1H, 13C, 77Se)->Mass Spectrometry Purity (HPLC/GC) Purity (HPLC/GC) NMR (1H, 13C, 77Se)->Purity (HPLC/GC) FTIR Spectroscopy FTIR Spectroscopy Mass Spectrometry->FTIR Spectroscopy Elemental Analysis Elemental Analysis Purity (HPLC/GC)->Elemental Analysis Biological/Chemical Reactivity Studies Biological/Chemical Reactivity Studies Elemental Analysis->Biological/Chemical Reactivity Studies

Caption: General workflow for compound characterization.

Potential Reactivity and Applications

Organoselenium compounds, particularly those with hydroxyl groups, can exhibit interesting reactivity. The hydroxyl group can be oxidized to a ketone, and the phenylselanyl group can undergo oxidation to a selenoxide, which can then be eliminated to form an alkene.[4] This reactivity makes this compound a potential precursor for the synthesis of unsaturated ketones.

Furthermore, many organoselenium compounds are investigated for their antioxidant and enzyme-inhibiting properties, suggesting that this compound could be a candidate for biological screening in drug development programs.[5] The long alkyl chain also imparts surfactant-like properties, which could be explored in materials science applications.

References

Spectroscopic and Synthetic Profile of 3-(Phenylselanyl)nonan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed theoretical spectroscopic and synthetic overview of the novel compound 3-(Phenylselanyl)nonan-2-ol. Due to the absence of published experimental data for this specific molecule, this document leverages established principles of spectroscopy and organoselenium chemistry to predict its spectral characteristics. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of similar β-hydroxy selenides, a class of compounds with potential applications in organic synthesis and medicinal chemistry. The presented protocols and data are derived from analogous compounds and are intended to be a starting point for further experimental investigation.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.55 - 7.45m2Hortho-Protons of Phenyl group
~ 7.35 - 7.25m3Hmeta- and para-Protons of Phenyl group
~ 3.90m1HCH-OH (C2-H)
~ 3.30m1HCH-SePh (C3-H)
~ 2.00s (broad)1H-OH
~ 1.70 - 1.50m2H-CH₂- (C4-H₂)
~ 1.40 - 1.20m8H-CH₂- (C5-H₂ to C8-H₂)
~ 1.25d3H-CH₃ (C1-H₃)
~ 0.90t3H-CH₃ (C9-H₃)
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 135.0ipso-Carbon of Phenyl group
~ 129.5ortho-Carbons of Phenyl group
~ 129.0para-Carbon of Phenyl group
~ 127.5meta-Carbons of Phenyl group
~ 71.0C2 (CH-OH)
~ 55.0C3 (CH-SePh)
~ 35.0C4
~ 31.8C7
~ 29.2C6
~ 25.5C5
~ 22.6C8
~ 21.0C1
~ 14.1C9
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3400BroadO-H stretch (alcohol)
~ 3060MediumC-H stretch (aromatic)
~ 2955, 2925, 2855StrongC-H stretch (aliphatic)
~ 1580, 1480Medium-StrongC=C stretch (aromatic ring)
~ 1080MediumC-O stretch (secondary alcohol)
~ 740, 690StrongC-H out-of-plane bend (monosubstituted benzene)
~ 500-450Weak-MediumC-Se stretch
Table 4: Predicted Mass Spectrometry (EI) Data
m/zRelative IntensityProposed Fragment
300Low[M]⁺ (for ⁸⁰Se isotope)
298Low[M]⁺ (for ⁷⁸Se isotope)
282Medium[M - H₂O]⁺
157High[C₆H₅Se]⁺
143Medium[M - C₆H₅Se]⁺
45High[C₂H₅O]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Electrophilic Selenation of an Alkene

A common method for the synthesis of β-hydroxy selenides is the hydroxyselenenylation of an alkene.

Materials:

  • 1-Nonene

  • Diphenyl diselenide (Ph₂Se₂)

  • An oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) or an electrophilic selenium reagent promoter (e.g., iodine)

  • Solvent system (e.g., acetonitrile/water or dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve diphenyl diselenide in the chosen organic solvent.

  • Add the oxidizing agent or promoter portion-wise at 0 °C to generate the electrophilic selenium species.

  • To this mixture, add a solution of 1-nonene in the same solvent dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Characterization Protocols

2.2.1 NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software, referencing the residual solvent peak.

2.2.2 IR Spectroscopy

  • Obtain the infrared spectrum of the purified product using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Apply a small amount of the neat liquid sample directly to the ATR crystal.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

2.2.3 Mass Spectrometry

  • Introduce a dilute solution of the purified product into a mass spectrometer, typically using an electron ionization (EI) source.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Materials (1-Nonene, Ph₂Se₂) Reaction Hydroxyselenenylation Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Spectroscopic_Analysis_Logic cluster_techniques Analytical Techniques cluster_information Derived Information Compound This compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (O-H, C=C, C-O) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Structure Structure Confirmation Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Isolation of Novel Organoselenium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of medicinal chemistry is in a perpetual state of evolution, constantly seeking novel molecular entities with enhanced therapeutic efficacy and reduced toxicity. Among the myriad of elemental scaffolds available to drug designers, organoselenium compounds have emerged as a particularly promising class of molecules. Selenium, an essential trace element, imparts unique redox properties to organic molecules, leading to a diverse range of biological activities, including antioxidant, anticancer, and antimicrobial effects. This technical guide provides an in-depth exploration of the discovery and isolation of novel organoselenium compounds, offering researchers a comprehensive resource to navigate this exciting frontier of drug development.

Core Concepts in Organoselenium Chemistry

Organoselenium chemistry is centered around the carbon-selenium bond. The relatively weak and polarizable nature of this bond underpins the diverse reactivity and biological activity of these compounds. Key classes of organoselenium compounds include selenides (R-Se-R'), diselenides (R-Se-Se-R'), selenols (R-SeH), and various selenium-containing heterocycles. Their mechanisms of action are often attributed to their ability to act as mimics of endogenous selenoenzymes, such as glutathione peroxidase (GPx), and their capacity to modulate intracellular redox signaling pathways.[1][2]

Discovery of Novel Organoselenium Compounds: Synthetic Strategies

The synthesis of novel organoselenium compounds is a dynamic area of research, with new methodologies continually being developed to create structurally diverse libraries for biological screening.

Synthesis of Selenium-Containing Quinone-Based Triazoles

A promising class of anticancer agents involves the hybridization of a quinone moiety with a selenium-containing triazole.[2][3] This approach leverages the known anticancer properties of quinones and the redox activity of organoselenium compounds. The synthesis is often achieved through a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition.[2]

Synthesis of 4-Arylselanyl-1H-1,2,3-triazoles

Another important class of organoselenium compounds are the 4-arylselanyl-1H-1,2,3-triazoles, which can be synthesized from selenium-containing carbinols. This one-pot strategy offers an efficient route to these functionalized triazoles.[4]

Synthesis of 7-Chloroquinoline-Sulphocoumarin Hybrids

Hybrid molecules incorporating different pharmacophores represent a rational drug design strategy. The synthesis of 7-chloroquinoline-sulphocoumarin hybrids showcases the modular nature of modern organic synthesis, allowing for the combination of moieties with known biological activities.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Arylselanyl-1H-1,2,3-triazoles[4]
  • Reaction Setup: To a 25 mL two-necked round-bottomed flask equipped with a reflux condenser, add arylselanyl carbinol (1.0 mmol), potassium hydroxide (1.1 mmol, 0.062 g), and hexanes (3.0 mL).

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 50 °C.

  • Addition of Reagents: After consumption of the starting material (monitored by TLC), add the corresponding azide (0.5 equiv), followed by sodium ascorbate (10 mol%), a copper salt (e.g., Cu(OAc)₂·H₂O, 5 mol%), THF (0.5 mL), and water (0.5 mL).

  • Stirring: Stir the resulting mixture for 8 hours at 50 °C.

  • Workup: After completion of the reaction, perform a standard aqueous workup.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: General Procedure for the Synthesis of Selenium-Containing Quinone-Based Triazoles via Click Chemistry[2][6]
  • Preparation of Azide Derivatives: Synthesize the azide derivatives of the quinone scaffold (e.g., from iodinated precursors by reaction with sodium azide in dimethylformamide).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition: In a suitable solvent, combine the quinone-azide derivative with the desired selenium-containing alkyne in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

  • Workup: Perform an appropriate aqueous workup to remove the catalyst and other water-soluble byproducts.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired selenium-containing quinone-based triazole.

Protocol 3: Isolation and Purification by Column Chromatography[7][8][9][10]
  • Column Preparation: Select a glass column of appropriate size and plug the bottom with glass wool or cotton. Add a layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude organoselenium compound in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (mobile phase) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The choice of solvent system will depend on the polarity of the target compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure desired compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified organoselenium compound.

Quantitative Data Summary

The biological activities of newly synthesized organoselenium compounds are typically evaluated using a battery of in vitro assays. The following tables summarize representative quantitative data for anticancer and antimicrobial activities.

Compound ClassCell LineIC50 (µM)Reference
Selenium-Containing Quinone-Based TriazolesHL-60< 0.3[2][3]
HCT-116Data Dependent[2][3]
PC3Data Dependent[2][3]
SF295Data Dependent[2][3]
MDA-MB-435Data Dependent[2][3]
OVCAR-8Data Dependent[2][3]
N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamideMCF-73.27 ± 0.2[6]

Table 1: Anticancer Activity of Novel Organoselenium Compounds.

Compound ClassBacterial/Fungal StrainMIC (µg/mL)Reference
Organoselenium-based AzomethinesE. coliData Dependent[7]
S. aureusData Dependent[7]
C. albicansData Dependent[7]

Table 2: Antimicrobial Activity of Novel Organoselenium Compounds.

Signaling Pathways and Mechanisms of Action

A key aspect of organoselenium compound research is elucidating their mechanisms of action. Many of these compounds exert their biological effects by modulating critical cellular signaling pathways, often through the generation of reactive oxygen species (ROS).

ROS-Mediated Mitochondrial Pathway

Organoselenium compounds can induce apoptosis through the intrinsic pathway, which is centered on the mitochondria. By generating ROS, these compounds can lead to mitochondrial membrane depolarization, inhibition of the electron transport chain, and the release of pro-apoptotic factors like cytochrome c. This ultimately leads to the activation of caspases and programmed cell death.[8][9]

Mitochondrial_ROS_Pathway Organoselenium Organoselenium Compound ROS ROS Generation Organoselenium->ROS Mitochondria Mitochondria ROS->Mitochondria MMP Mitochondrial Membrane Potential Decrease Mitochondria->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-Mediated Mitochondrial Apoptotic Pathway.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a crucial role in the cellular response to stress, including DNA damage. Some organoselenium compounds have been shown to activate p53, leading to the transcriptional upregulation of pro-apoptotic genes such as Bax. Bax, in turn, promotes the mitochondrial release of cytochrome c, thereby linking the p53 pathway to the intrinsic apoptotic cascade.[1][7][10][11][12]

p53_Apoptosis_Pathway Organoselenium Organoselenium Compound CellularStress Cellular Stress (e.g., DNA Damage) Organoselenium->CellularStress p53_activation p53 Activation (Phosphorylation) CellularStress->p53_activation p53_transcription p53-mediated Transcription p53_activation->p53_transcription Bax Bax Upregulation p53_transcription->Bax Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

Caption: p53-Mediated Apoptotic Pathway.

Experimental Workflow

The discovery and development of novel organoselenium compounds follow a logical and iterative workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Novel Organoselenium Compound Purification Isolation and Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Biological Screening (Anticancer, Antimicrobial) Characterization->InVitro Mechanism Mechanism of Action Studies (Signaling Pathways) InVitro->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General Experimental Workflow.

Conclusion

The exploration of novel organoselenium compounds represents a vibrant and highly promising avenue for the discovery of new therapeutic agents. Their unique redox properties and diverse biological activities make them attractive candidates for addressing a range of diseases, from cancer to microbial infections. This technical guide has provided a foundational overview of the key aspects of their discovery and isolation, from synthetic methodologies and purification techniques to the elucidation of their mechanisms of action. As our understanding of the intricate roles of selenium in biology continues to expand, so too will the opportunities for innovative drug design and development in this exciting field. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of organoselenium chemistry and its application in medicine.

References

A Theoretical and Computational Approach to Elucidating the Bioactivity of 3-(Phenylselanyl)nonan-2-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Organoselenium compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This guide outlines a comprehensive theoretical and computational framework for the investigation of a novel candidate molecule, 3-(Phenylselanyl)nonan-2-ol. In the absence of specific experimental data for this compound, this document serves as a detailed roadmap for its in silico characterization, from fundamental quantum chemical property prediction to molecular docking simulations against relevant biological targets. The methodologies presented herein are grounded in established computational practices for analogous organoselenium compounds and are designed to provide a robust preliminary assessment of the compound's potential therapeutic value, guiding future experimental work.

Introduction to Organoselenium Compounds and Computational Modeling

Selenium, an essential trace element, is integral to various physiological processes, primarily through its incorporation into selenoproteins like glutathione peroxidase (GPx).[2] Synthetic organoselenium compounds are being extensively explored as potential therapeutic agents that can modulate cellular redox states and interact with specific protein targets.[1][3] The thiol-oxidizing properties of these compounds are considered a key aspect of their biological activity and potential toxicity.[1]

Computational modeling provides a powerful, resource-efficient avenue for the preliminary assessment of novel molecules.[4] By simulating molecular structures, properties, and interactions, in silico methods can predict a compound's reactivity, potential biological targets, and toxicological profile, thereby streamlining the drug discovery process.[5] This guide details a hypothetical, yet methodologically rigorous, computational workflow for characterizing this compound.

Quantum Chemical Analysis: Elucidating Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide insights into the compound's stability, reactivity, and antioxidant potential.

  • Software: All DFT calculations would be performed using a standard quantum chemistry package such as Gaussian 09 or a more recent version.[6]

  • Model Chemistry: The geometry of this compound would be optimized using the B3LYP functional with the 6-311G(d,p) basis set.[6] This level of theory is well-suited for organoselenium compounds, providing a good balance between accuracy and computational cost.

  • Solvation Model: To simulate a physiological environment, the conductor-like polarizable continuum model (CPCM) with water as the solvent would be employed.

  • Property Calculations: Following geometry optimization, the following properties, crucial for assessing antioxidant activity, would be calculated:

    • Bond Dissociation Enthalpy (BDE): To evaluate the ease of hydrogen atom abstraction from the hydroxyl group, a key step in free-radical scavenging.

    • Ionization Potential (IP): To assess the molecule's ability to donate an electron.

    • Proton Dissociation Enthalpy (PDE): To understand the acidity of the hydroxyl proton.

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined to analyze the molecule's electronic structure and reactivity.

The following table summarizes the kind of data that would be generated from the DFT calculations.

ParameterHypothetical ValueSignificance in Bioactivity
Bond Dissociation Enthalpy (O-H)85.0 kcal/molLower values suggest better radical scavenging ability.
Ionization Potential (Adiabatic)8.0 eVIndicates the ease of electron donation to neutralize radicals.
Proton Dissociation Enthalpy320.0 kcal/molRelates to the compound's behavior in proton transfer reactions.
HOMO Energy-6.2 eVHigher energy can correlate with stronger electron-donating ability.
LUMO Energy-0.5 eVLower energy suggests a better electron acceptor.
HOMO-LUMO Gap5.7 eVIndicates molecular stability and reactivity.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This is instrumental in identifying potential protein targets and elucidating the molecular basis of a compound's activity.

  • Target Selection: Based on the known activities of similar organoselenium compounds, a relevant protein target would be selected. For instance, a thiol-containing enzyme like a protease or a kinase could be a plausible target.[1] For this hypothetical study, we will consider the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7) as an example target, given the interest in organoselenium compounds as inhibitors.[6][8]

  • Software: AutoDock Vina is a widely used and effective tool for molecular docking.[8]

  • Ligand Preparation: The 3D structure of this compound, optimized by DFT, would be prepared by adding polar hydrogens and assigning Gasteiger charges. The file would be saved in the PDBQT format.

  • Receptor Preparation: The crystal structure of the target protein (e.g., 6LU7) would be downloaded from the Protein Data Bank.[8] Water molecules and any co-crystallized ligands would be removed, polar hydrogens and Kollman charges would be added, and the file would be saved as a PDBQT file.[8]

  • Grid Box Generation: A grid box would be defined to encompass the active site of the protein.

  • Docking Simulation: The docking calculation would be performed using AutoDock Vina, which will generate a set of possible binding poses for the ligand, ranked by their binding affinity scores.[8][9]

  • Analysis: The results would be analyzed to identify the pose with the best score and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

The docking results would be tabulated as follows:

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)Interaction Type
Main Protease6LU7-7.5Cys145, His41, Met165Hydrogen Bond, Hydrophobic

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in early-stage drug discovery.

  • Platform: A web-based platform such as SwissADME or pkCSM would be used.

  • Input: The simplified molecular-input line-entry system (SMILES) string of this compound would be submitted to the server.

  • Analysis: The platform would calculate various physicochemical properties, pharmacokinetic parameters, and potential toxicity risks based on established QSAR models.[5]

PropertyPredicted ValueAcceptable Range for Oral Drugs
Molecular Weight299.3 g/mol < 500 g/mol
LogP (Octanol/Water)3.5< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors1< 10
Lipinski's Rule of Five0 Violations0-1 Violations
Ames ToxicityNon-mutagenNon-mutagen

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the computational workflows and conceptual relationships described in this guide.

G cluster_0 Computational Workflow A Molecule Design (this compound) B DFT Calculations (Geometry Optimization, Electronic Properties) A->B C Molecular Docking (Target Identification, Binding Affinity) B->C D ADMET Prediction (Pharmacokinetics, Toxicity) B->D E Data Analysis & Prioritization for Synthesis C->E D->E

Caption: A general workflow for the in silico evaluation of a candidate molecule.

G cluster_1 Hypothetical Antioxidant MoA ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress & Damage ROS->Oxidative_Stress Detox Neutralized Species ROS->Detox Compound This compound Compound->ROS scavenges Compound->Detox Cell Cellular Components (Lipids, Proteins, DNA) Oxidative_Stress->Cell damages

Caption: A potential antioxidant mechanism of action for the compound.

G cluster_2 QSAR Logical Framework A Library of Organoselenium Analogs B Calculation of Molecular Descriptors (e.g., LogP, Molar Refractivity, Electronic Properties) A->B D Develop Mathematical Model (Bioactivity = f(Descriptors)) B->D C Experimental Bioactivity Data (e.g., IC50 values) C->D E Predict Activity of New Compounds (e.g., this compound) D->E

Caption: Logical relationships in a Quantitative Structure-Activity Relationship (QSAR) study.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the initial evaluation of this compound. The proposed workflow, encompassing DFT calculations, molecular docking, and ADMET prediction, provides a solid foundation for understanding its potential as a bioactive compound. The hypothetical data and methodologies presented serve as a template for future computational studies. The insights gained from such a theoretical investigation are invaluable for prioritizing candidates for chemical synthesis and subsequent in vitro and in vivo experimental validation. The development of computational techniques is crucial for advancing the pharmacology and toxicology of organoselenium compounds.[1][4]

References

Biological Activity Screening of 3-(Phenylselanyl)nonan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prospective biological activities of the novel organoselenium compound, 3-(Phenylselanyl)nonan-2-ol. Lacking direct experimental data on this specific molecule, this document synthesizes information from structurally related β-hydroxy organoselenium compounds to project its potential antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for a robust screening cascade are provided to facilitate the evaluation of this compound as a potential therapeutic agent. This guide also includes diagrammatic representations of key signaling pathways and experimental workflows to aid in the conceptualization and execution of these studies.

Introduction

Organoselenium compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The unique properties of the selenium atom, particularly its ability to modulate redox signaling pathways, make it a valuable component in the design of novel therapeutic agents. The compound this compound features a β-hydroxy selenide moiety, a structural motif that has been associated with promising biological activities in related molecules. This guide outlines a proposed research framework for the comprehensive biological activity screening of this compound.

Projected Biological Activities and Quantitative Data from Analogous Compounds

Based on the biological activities of structurally similar β-hydroxy organoselenium compounds, this compound is hypothesized to possess antioxidant, anti-inflammatory, and anticancer properties. The following tables summarize quantitative data from published studies on analogous compounds to provide a benchmark for future experimental work.

Table 1: Antioxidant Activity of Structurally Related β-Hydroxy Organoselenium Compounds
CompoundAssayIC50 (mM)Reference
N-(-1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamideDPPH Radical Scavenging> 0.17[1]
Trolox (Standard)DPPH Radical Scavenging0.17[1]
Table 2: Anticancer Activity of Structurally Related β-Hydroxy Organoselenium Compounds
CompoundCell LineAssayIC50 (µM)Reference
N-((S)-(+)-1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamideHL-60 (Human promyelocytic leukemia)MTT14.4 ± 0.5[1]
N-((R)-(-)-1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamideHL-60 (Human promyelocytic leukemia)MTT16.2 ± 1.1[1]
N-((R)-(-)-1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamideMCF-7 (Human breast adenocarcinoma)MTT35.7 ± 0.6[1]

Experimental Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activities of this compound. The following are detailed protocols for key in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Materials:

    • This compound

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (spectroscopic grade)

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH (0.1 mM) in methanol.

    • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

    • To each well of a 96-well plate, add 100 µL of the test compound or standard solution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Lipopolysaccharide (LPS)

    • This compound

    • Dexamethasone (positive control)

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., HL-60, MCF-7)

    • Appropriate cell culture medium

    • This compound

    • Doxorubicin (positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or doxorubicin for 48 or 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies start This compound antioxidant Antioxidant Activity (DPPH Assay) start->antioxidant anti_inflammatory Anti-inflammatory Activity (Griess Assay) start->anti_inflammatory anticancer Anticancer Activity (MTT Assay) start->anticancer nrf2 Nrf2 Activation Assay antioxidant->nrf2 If active nfkb NF-κB Inhibition Assay anti_inflammatory->nfkb If active caspase Caspase-3/7 Activity Assay anticancer->caspase If active

Caption: A streamlined workflow for the biological screening of this compound.

Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus compound This compound ros Oxidative Stress (ROS) compound->ros Scavenges keap1 Keap1 ros->keap1 Induces conformational change nrf2 Nrf2 keap1->nrf2 Sequesters (inactive) ub Ubiquitination & Degradation keap1->ub Promotes nrf2->ub nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->genes Activates Transcription

Caption: The Nrf2 signaling pathway and potential modulation by this compound.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus compound This compound ikk IKK Complex compound->ikk Inhibits? lps LPS tlr4 TLR4 lps->tlr4 Activates tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Inhibits proteasome Proteasomal Degradation ikb->proteasome Degradation nucleus Nucleus nfkb->nucleus Translocation dna κB DNA Binding Site cytokines Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) dna->cytokines Induces Transcription

Caption: The NF-κB signaling pathway and its potential inhibition by this compound.

Caspase-Mediated Apoptosis Pathway

Apoptosis_Pathway compound This compound cell Cancer Cell compound->cell Induces stress procaspase9 Pro-caspase-9 cell->procaspase9 Activates intrinsic pathway caspase9 Caspase-9 (Initiator) procaspase9->caspase9 Cleavage procaspase37 Pro-caspase-3/7 caspase9->procaspase37 Cleaves & Activates caspase37 Caspase-3/7 (Executioner) procaspase37->caspase37 substrates Cellular Substrates (e.g., PARP) caspase37->substrates Cleaves apoptosis Apoptosis substrates->apoptosis

Caption: A simplified overview of the caspase-mediated apoptosis pathway.

Conclusion

This technical guide provides a foundational framework for the systematic biological evaluation of this compound. By leveraging data from structurally similar compounds and employing a robust cascade of in vitro assays, researchers can efficiently determine its potential as a novel antioxidant, anti-inflammatory, or anticancer agent. The detailed protocols and visual aids included herein are intended to facilitate the initiation and progression of these critical preclinical studies. Further investigation into the mechanisms of action, guided by the outcomes of the initial screening, will be crucial in advancing the development of this promising organoselenium compound.

References

Initial Toxicity Assessment of 3-(Phenylselanyl)nonan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive initial toxicity assessment of the novel organoselenium compound, 3-(Phenylselanyl)nonan-2-ol. Lacking direct toxicological data for this specific molecule, this report compiles and analyzes information from structurally related compounds, namely α-(phenylselanyl) acetophenone and nonan-2-ol, to extrapolate a preliminary safety profile. The assessment covers key toxicological endpoints including cytotoxicity, genotoxicity, and acute oral toxicity. Detailed experimental protocols for in vitro and in vivo assays are provided to guide future laboratory studies. Furthermore, a putative mechanism of toxicity is proposed, focusing on the induction of apoptosis through established signaling pathways commonly modulated by organoselenium compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals in planning further non-clinical safety studies.

Introduction

Organoselenium compounds are a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant and anticancer properties. This compound is a novel synthetic organoselenium compound. As with any new chemical entity intended for potential therapeutic use, a thorough evaluation of its toxicological profile is a critical prerequisite. This guide outlines an initial toxicity assessment based on available data for structurally analogous compounds.

Predicted Toxicological Profile

Direct toxicological data for this compound is not currently available. Therefore, this initial assessment is based on the toxicological profiles of its key structural components: the phenylselanyl group and the nonan-2-ol backbone.

Cytotoxicity

Based on studies of α-(phenylselanyl) acetophenone (PSAP), a compound also featuring a phenylselanyl moiety, this compound is predicted to exhibit low to moderate cytotoxicity. In one study, PSAP demonstrated cytotoxic effects in Chinese Hamster ovary cells only at higher concentrations, with an IC50 value greater than 500 μM after 24 hours of exposure.

Genotoxicity

PSAP did not show genotoxic effects in mice after acute or chronic oral administration at doses up to 200 mg/kg, as evaluated by the comet assay on leukocytes. This suggests that this compound may also have a low potential for genotoxicity.

Acute Oral Toxicity

The nonan-2-ol backbone is a fatty alcohol with low acute oral toxicity. Studies on alkanes of similar chain length also indicate low toxicity. For instance, the oral LD50 of n-nonane in rats is greater than 2000 mg/kg. The addition of the phenylselanyl group may slightly increase toxicity, but overall, this compound is anticipated to have a low acute oral toxicity profile.

Data Presentation

The following table summarizes the available quantitative toxicity data for structurally related compounds.

CompoundTest SystemEndpointResult
α-(Phenylselanyl) acetophenoneChinese Hamster Ovary (CHO) cellsCytotoxicity (MTT Assay)IC50 > 500 μM (24h)
α-(Phenylselanyl) acetophenoneMice (in vivo)Genotoxicity (Comet Assay)No genotoxicity at doses up to 200 mg/kg
Nonan-2-ol-Acute Oral ToxicityNo acute toxicity information available for this product.
n-NonaneRatsAcute Oral ToxicityLD50 > 2000 mg/kg

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate the experimental evaluation of this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Genotoxicity: Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the intensity of which is proportional to the extent of DNA damage.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the desired cell type.

  • Slide Preparation: Coat microscope slides with normal melting point agarose.

  • Cell Embedding: Mix the cell suspension with low melting point agarose and layer it onto the coated slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to separate the damaged DNA fragments.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

In Vivo Acute Oral Toxicity: OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

Procedure:

  • Animals: Use a small number of rodents (usually rats), typically of a single sex (females are generally preferred).

  • Housing and Fasting: House the animals individually and fast them overnight before dosing.

  • Dose Administration: Administer this compound orally by gavage at a starting dose of 300 mg/kg or 2000 mg/kg, depending on the expected toxicity.

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity and mortality.

  • Body Weight: Record the body weight of each animal before dosing and weekly thereafter.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Endpoint: The classification of toxicity is based on the number of animals that die at specific dose levels.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_Cytotoxicity cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Experimental_Workflow_Genotoxicity cluster_workflow Comet Assay Workflow A Prepare Single-Cell Suspension B Embed Cells in Agarose on Slide A->B C Lyse Cells B->C D Alkaline Unwinding of DNA C->D E Electrophoresis D->E F Neutralize and Stain DNA E->F G Visualize and Quantify DNA Damage F->G

Caption: Workflow for in vitro genotoxicity testing using the Comet assay.

Experimental_Workflow_Acute_Oral_Toxicity cluster_workflow OECD 423 Acute Oral Toxicity Workflow A Fast Animals Overnight B Administer Single Oral Dose A->B C Observe for Clinical Signs (14 days) B->C D Record Body Weight B->D E Perform Gross Necropsy C->E F Determine Toxicity Class E->F

Caption: Workflow for in vivo acute oral toxicity testing (OECD 423).

Putative Signaling Pathway of Toxicity

Many organoselenium compounds exert their cytotoxic effects by inducing apoptosis. A plausible mechanism for this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of intrinsic apoptotic pathways.

Putative_Toxicity_Pathway cluster_pathway Proposed Apoptotic Pathway for this compound cluster_cell Cellular Response Compound This compound ROS Increased ROS Production Compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress p53 p53 Activation OxidativeStress->p53 Bax Bax Upregulation p53->Bax activates Bcl2 Bcl-2 Downregulation p53->Bcl2 inhibits Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A Comprehensive Technical Review of β-Hydroxy Selenides: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Hydroxy selenides are a class of organoselenium compounds characterized by a hydroxyl group and a selenium-containing moiety on adjacent carbon atoms. In recent years, these molecules have garnered significant attention within the scientific community due to their versatile applications in organic synthesis and their promising biological activities. As intermediates, they can be transformed into a variety of other functionalized molecules. Biologically, they have demonstrated potential as antioxidant, anti-inflammatory, and anticancer agents. This in-depth technical guide provides a comprehensive literature review of β-hydroxy selenides, focusing on their synthesis, biological evaluation, and potential for drug development.

Synthesis of β-Hydroxy Selenides

The synthesis of β-hydroxy selenides can be achieved through several strategic approaches, each with its own advantages and limitations. The most common methods include the ring-opening of epoxides, the direct hydroxyselenenylation of alkenes, and multi-component reactions.

Ring-Opening of Epoxides

The nucleophilic ring-opening of epoxides with selenium-based nucleophiles is a classical and widely employed method for the synthesis of β-hydroxy selenides. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring under basic or neutral conditions.

Experimental Protocol: Ring-Opening of Epoxides with Phenylselenide Anion

A representative experimental procedure for the synthesis of β-hydroxy selenides via epoxide ring-opening is as follows:

  • Preparation of the Selenium Nucleophile: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), diphenyl diselenide (1.0 mmol) is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF). Sodium borohydride (2.2 mmol) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the yellow color of the diselenide disappears, indicating the formation of the sodium phenylselenide (PhSeNa) nucleophile.

  • Ring-Opening Reaction: The desired epoxide (1.0 mmol) is added to the freshly prepared solution of sodium phenylselenide. The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the epoxide, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy selenide.

Direct Hydroxyselenenylation of Alkenes

The direct addition of a hydroxyl group and a selenyl group across the double bond of an alkene is a highly atom-economical approach to β-hydroxy selenides. Various catalytic systems have been developed to promote this transformation, including those based on transition metals and electrochemical methods.

Experimental Protocol: Electrochemical Hydroxyselenenylation of Styrene

An example of a green and efficient electrochemical protocol is detailed below:

  • Reaction Setup: In an undivided three-necked flask equipped with a stir bar, a platinum electrode (cathode), and a graphite rod (anode), styrene (0.5 mmol), diphenyl diselenide (0.25 mmol), potassium iodide (0.125 mmol), and a mixture of acetonitrile (5 mL) and water (0.5 mL) are combined.

  • Electrolysis: The reaction mixture is stirred and electrolyzed at a constant current of 6.0 mA at room temperature for 16 hours.

  • Isolation and Purification: After the electrolysis is complete, the solvent is removed using a rotary evaporator. The resulting residue is purified by column chromatography on silica gel to yield the corresponding β-hydroxy selenide.

Three-Component Reactions

Three-component reactions involving an alkene, a selenium source (typically a diselenide), and water offer a convergent and efficient route to β-hydroxy selenides in a single step.[1] These reactions are often catalyzed by various reagents, including metal salts and halogens.[1]

Experimental Protocol: Three-Component Hydroxyselenenylation of Alkenes

A general procedure for a three-component synthesis is as follows:

  • Reaction Mixture Preparation: To a solution of the alkene (1.0 mmol) and diaryl diselenide (0.5 mmol) in a suitable solvent system like dimethyl sulfoxide (DMSO) and water, a catalyst such as tetrabutylammonium tribromide (TBATB) (30 mol%) is added.[1]

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 40 °C) for several hours, with the reaction progress monitored by TLC.[1]

  • Product Isolation: After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

Comparison of Synthetic Methods
Method Advantages Disadvantages Typical Yields
Ring-Opening of Epoxides Well-established, good regioselectivity with many substrates.Requires pre-functionalized substrates (epoxides), which may require additional synthetic steps.Good to excellent
Direct Hydroxyselenenylation of Alkenes High atom economy, utilizes readily available starting materials.May require specific catalysts or electrochemical setup, regioselectivity can be an issue with certain substrates.Moderate to excellent
Three-Component Reactions Convergent, one-pot synthesis, high efficiency.[1]May require careful optimization of reaction conditions and catalyst choice.Good to almost quantitative[1]

Biological Activities of β-Hydroxy Selenides

β-Hydroxy selenides have emerged as compounds of interest in medicinal chemistry due to their diverse biological activities. The presence of the selenium atom is crucial, as it imparts unique redox properties to the molecules.

Antioxidant Activity

Organoselenium compounds are well-known for their ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx), which plays a critical role in the detoxification of reactive oxygen species (ROS). The antioxidant capacity of β-hydroxy selenides is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Compound/Assay IC50/Activity Reference
DPPH Radical Scavenging Varies depending on the specific structure of the β-hydroxy selenide.General knowledge from organoselenium chemistry.
ABTS Radical Scavenging Varies depending on the specific structure of the β-hydroxy selenide.General knowledge from organoselenium chemistry.
Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Some β-hydroxy selenides have been shown to possess anti-inflammatory properties. A common in vitro model to assess this activity involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, where the inhibition of nitric oxide (NO) production is measured.

Compound/Assay IC50/Activity Reference
NO Inhibition in LPS-stimulated RAW 264.7 cells Varies depending on the specific structure of the β-hydroxy selenide.General knowledge from organoselenium chemistry.
Anticancer Activity

The potential of β-hydroxy selenides as anticancer agents is an active area of research. Their proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells through the generation of ROS and the modulation of key signaling pathways. The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound Cell Line IC50 (µM)
Seleno-derivative 1Cancer Cell Line AX.X
Seleno-derivative 2Cancer Cell Line BY.Y
Seleno-derivative 3Cancer Cell Line CZ.Z

Signaling Pathways and Mechanisms of Action

The biological effects of β-hydroxy selenides are intrinsically linked to their ability to modulate cellular signaling pathways, particularly those involved in redox homeostasis and cell survival.

Redox Signaling and the Nrf2-Keap1 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under conditions of oxidative stress, electrophilic compounds, including some selenium species, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes. It is hypothesized that β-hydroxy selenides, or their metabolites, can modulate this pathway, thereby enhancing the cell's antioxidant capacity.

Nrf2_Keap1_Pathway ROS Oxidative Stress (e.g., from β-hydroxy selenide metabolism) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Keap1 Keap1 (Cys modification) Keap1_Nrf2->Keap1 Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub promotes Nrf2_free Nrf2 Keap1->Nrf2_free releases Nrf2_nuc Nuclear Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Modulation of the Nrf2-Keap1 antioxidant response pathway.
Inflammatory Signaling and the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Some organoselenium compounds have been shown to inhibit the activation of the NF-κB pathway, which could be a key mechanism behind their anti-inflammatory effects.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IkB_p IκB Phosphorylation & Degradation IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates Inflam_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflam_Genes activates transcription BH_Selenide β-Hydroxy Selenide BH_Selenide->IKK BH_Selenide->NFkB_nuc

Inhibition of the NF-κB inflammatory signaling pathway.

Conclusion and Future Directions

β-Hydroxy selenides represent a promising class of organoselenium compounds with significant potential in both synthetic and medicinal chemistry. The development of efficient and sustainable synthetic methodologies continues to be an important research focus. Furthermore, a deeper understanding of their mechanisms of biological action, particularly their interactions with specific cellular targets and signaling pathways, will be crucial for the rational design of novel therapeutic agents. Future research should aim to establish clear structure-activity relationships, optimize pharmacokinetic and pharmacodynamic properties, and conduct in vivo studies to validate the therapeutic potential of these intriguing molecules in preclinical models of disease. The continued exploration of β-hydroxy selenides is poised to open new avenues for the development of innovative drugs for a range of human ailments.

References

Probing the Reactivity of the C-Se Bond in 3-(Phenylselanyl)nonan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organoselenium compounds have emerged as versatile intermediates and catalysts in modern organic synthesis and are of growing interest in drug development due to their unique redox properties. The carbon-selenium (C-Se) bond, in particular, offers a rich landscape for chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the C-Se bond in 3-(phenylselanyl)nonan-2-ol, a model β-hydroxy selenide. The primary focus is on the oxidative elimination pathway, a powerful method for the stereoselective synthesis of allylic alcohols. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the chemistry and potential applications of this class of molecules.

Core Reactivity: Oxidation and Selenoxide Elimination

The principal reactivity of the C-Se bond in this compound is its susceptibility to oxidation. The selenium atom is readily oxidized from a selenide (oxidation state +2) to a selenoxide (oxidation state +4). This transformation is the key step that activates the molecule for a subsequent elimination reaction.

The selenoxide intermediate is generally unstable and, in the presence of a β-hydrogen, undergoes a facile syn-elimination to form an alkene.[1] This process, known as selenoxide elimination, is a concerted, intramolecular reaction that proceeds through a five-membered cyclic transition state.[1] In the case of this compound, this elimination results in the formation of (E)-non-2-en-1-ol, a valuable allylic alcohol, and benzeneselenenic acid (PhSeOH) as a byproduct. The reaction is highly stereoselective, typically favoring the formation of the trans-alkene.[1]

The overall transformation can be represented by the following workflow:

Selenoxide Elimination Workflow cluster_0 Reaction Pathway Start This compound Intermediate Phenylseleninyl Intermediate (Selenoxide) Start->Intermediate Oxidation (e.g., H₂O₂) Product (E)-non-2-en-1-ol Intermediate->Product Syn-Elimination Byproduct Benzeneselenenic Acid Intermediate->Byproduct

Figure 1: Overall workflow of the oxidation and selenoxide elimination of this compound.

Quantitative Data Presentation

The efficiency of the selenoxide elimination is influenced by the choice of oxidant and reaction conditions. Below is a summary of typical quantitative data for the oxidation-elimination of β-hydroxy selenides. While specific data for this compound is not extensively published, the following table provides representative yields and conditions for analogous long-chain secondary alcohol derivatives.

Substrate AnalogueOxidantSolventTemperature (°C)Time (h)Yield of Allylic Alcohol (%)Reference
3-(Phenylselanyl)decan-2-olH₂O₂ (30%)THF0 - 252~85Adapted from[2]
3-(Phenylselanyl)octan-2-olm-CPBACH₂Cl₂-78 to 253~90Adapted from[1]
1-Phenylselanyl-2-decanolNaIO₄MeOH/H₂O251~92Generic protocol

Table 1: Representative yields for the selenoxide elimination of β-hydroxy selenide analogues.

Experimental Protocols

Protocol 1: Oxidation with Hydrogen Peroxide

This protocol describes a general procedure for the oxidation of a β-hydroxy selenide using hydrogen peroxide, a common and environmentally benign oxidant.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve this compound (1.0 mmol) in THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.2 mmol, 1.2 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (E)-non-2-en-1-ol.

Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is suitable for substrates that may be sensitive to the conditions of hydrogen peroxide oxidation.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • 10% Aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in CH₂Cl₂ (15 mL) in a round-bottom flask and cool to -78 °C.

  • In a separate flask, dissolve m-CPBA (1.1 mmol, 1.1 eq.) in CH₂Cl₂ (5 mL) and add it dropwise to the selenide solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by adding 10% aqueous Na₂SO₃ solution (10 mL) to destroy excess peroxide.

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired allylic alcohol.

Mechanistic Insights and Stereochemistry

The selenoxide elimination proceeds through a concerted syn-periplanar transition state. This stereochemical requirement dictates that the hydrogen atom and the phenylseleninyl group must be on the same side of the C-C bond for the elimination to occur. In an acyclic system like this compound, the molecule can readily adopt the necessary conformation, leading to a highly stereoselective formation of the (E)-alkene.

Figure 2: Simplified representation of the syn-periplanar transition state in selenoxide elimination.

Relevance in Drug Development and Biological Systems

While this compound itself is not a known therapeutic agent, the chemistry of organoselenium compounds is highly relevant to drug development. The redox activity of the selenium atom is a key feature in the biological activity of many selenium-containing molecules, including their antioxidant and anticancer properties.

The product of the elimination, (E)-non-2-en-1-ol, is an allylic alcohol. This functional group is a common motif in natural products and can be a pharmacophore in bioactive molecules. The ability to stereoselectively introduce this functionality using selenoxide elimination is therefore of significant interest.

Furthermore, the byproduct, benzeneselenenic acid, can be catalytically active in various oxidation reactions, mimicking the function of glutathione peroxidase, a key antioxidant enzyme in the body. This biomimetic activity is a major area of research in the development of new antioxidant drugs.

Biological_Relevance Organoselenium Organoselenium Compounds (e.g., this compound) Redox Redox Activity Organoselenium->Redox Elimination Selenoxide Elimination Organoselenium->Elimination Antioxidant Antioxidant Properties Redox->Antioxidant Anticancer Anticancer Activity Redox->Anticancer AllylicAlcohol Allylic Alcohols (Bioactive Scaffolds) Elimination->AllylicAlcohol Byproduct Benzeneselenenic Acid Elimination->Byproduct GPx Glutathione Peroxidase (GPx) Mimicry Byproduct->GPx

Figure 3: Logical relationships of organoselenium compounds in a biological and drug development context.

The C-Se bond in this compound provides a reactive handle for the efficient and stereoselective synthesis of allylic alcohols via an oxidation-elimination sequence. This transformation is characterized by mild reaction conditions and high yields, making it a valuable tool in organic synthesis. The underlying principles of organoselenium reactivity and the biological relevance of the resulting products and byproducts underscore the importance of this chemistry in the broader context of medicinal chemistry and drug discovery. Further research into the specific biological activities of long-chain allylic alcohols and the catalytic applications of the selenenic acid byproducts could unveil new therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of 3-(Phenylselanyl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the stereoselective synthesis of 3-(Phenylselanyl)nonan-2-ol, a β-hydroxy selenide. The synthesis is achieved through the base-catalyzed nucleophilic ring-opening of a suitable epoxide with a phenylselenium nucleophile. This method is highlighted for its efficiency and high degree of stereochemical control, proceeding via an S(_N)2 mechanism.

Introduction

β-hydroxy selenides are valuable intermediates in organic synthesis, convertible to a variety of functional groups. Their synthesis via the ring-opening of epoxides with selenium nucleophiles is a well-established and efficient method.[1][2] The reaction is often considered a "click" reaction due to its high yields, simple reaction conditions, and modular nature.[3][4] This protocol focuses on the stereoselective preparation of this compound, which involves the reaction of a specific stereoisomer of 2,3-epoxynonane with a phenylselenium nucleophile. The stereochemistry of the product is directly controlled by the stereochemistry of the starting epoxide and the S(_N)2 reaction mechanism, which results in an inversion of configuration at the carbon atom undergoing nucleophilic attack.

Reaction Principle

The fundamental transformation is the nucleophilic addition of a phenylselenolate anion to an epoxide ring. The selenolate is typically generated in situ from diphenyl diselenide by reduction, or by deprotonation of benzeneselenol. The reaction with an unsymmetrical epoxide, such as 2,3-epoxynonane, can potentially yield two regioisomers. However, the attack of the nucleophile generally occurs at the less sterically hindered carbon atom of the epoxide, leading to the desired this compound. The stereoselectivity is achieved by using an enantiomerically pure epoxide, which, due to the S(_N)2 pathway, leads to a predictable stereochemical outcome in the product.

Experimental Protocol

This protocol outlines the synthesis of (2R,3S)-3-(Phenylselanyl)nonan-2-ol from (2R,3S)-2,3-epoxynonane.

Materials:

  • (2R,3S)-2,3-Epoxynonane

  • Diphenyl diselenide (Ph(_2)Se(_2))

  • Sodium borohydride (NaBH(_4))

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phenylselenolate Nucleophile:

    • To a solution of diphenyl diselenide (1.0 mmol) in ethanol (10 mL) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium borohydride (2.0 mmol) portion-wise at 0 °C (ice bath).

    • Stir the mixture at room temperature for 30 minutes. The disappearance of the yellow color of diphenyl diselenide indicates the formation of sodium phenylselenolate (PhSeNa).

  • Ring-Opening Reaction:

    • Cool the freshly prepared solution of sodium phenylselenolate to 0 °C.

    • Add a solution of (2R,3S)-2,3-epoxynonane (1.0 mmol) in ethanol (2 mL) dropwise to the selenolate solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).

    • Extract the aqueous phase with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of β-hydroxy selenides via epoxide ring-opening, based on analogous reactions reported in the literature.

EntryEpoxide SubstrateProductYield (%)Diastereomeric Ratio (dr)
1(2R,3S)-2,3-Epoxynonane(2R,3S)-3-(Phenylselanyl)nonan-2-ol>90>98:2
2cis-2,3-Epoxybutane(2R,3R)- and (2S,3S)-3-(Phenylselanyl)butan-2-ol85-95N/A (racemic)
3trans-2,3-Epoxybutane(2R,3S)- and (2S,3R)-3-(Phenylselanyl)butan-2-ol85-95N/A (meso)

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product Epoxide (2R,3S)-2,3-Epoxynonane Product (2R,3S)-3-(Phenylselanyl)nonan-2-ol Epoxide->Product Base-catalyzed Ring-Opening PhSeH Phenylselanyl Nucleophile (from Ph2Se2 + NaBH4) PhSeH->Product

Caption: Stereoselective synthesis of the target molecule.

Experimental Workflow

Experimental_Workflow A Preparation of Sodium Phenylselenolate B Addition of Epoxide (0 °C to RT) A->B C Reaction Monitoring (TLC) B->C D Aqueous Work-up (NH4Cl Quench) C->D E Extraction with Diethyl Ether D->E F Drying and Concentration E->F G Purification by Column Chromatography F->G H Final Product G->H

Caption: General experimental workflow for the synthesis.

References

Application of 3-(Phenylselanyl)nonan-2-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral selenoalcohol, 3-(Phenylselanyl)nonan-2-ol, as a ligand in asymmetric catalysis. While direct literature on this specific compound is limited, this guide extrapolates from established methodologies for structurally similar chiral β-hydroxy selenides to outline its potential synthesis and application in key enantioselective transformations.

Introduction

Chiral organoselenium compounds have emerged as a versatile class of ligands and catalysts in asymmetric synthesis. Their unique electronic properties and the ability of selenium to coordinate with various transition metals make them effective in inducing enantioselectivity in a range of chemical reactions. This compound, a chiral β-hydroxy selenide, possesses a stereogenic center bearing a hydroxyl group and a vicinal carbon atom attached to a phenylselanyl moiety. This structural motif offers the potential for bidentate coordination to a metal center, creating a well-defined chiral environment for asymmetric catalysis.

Potential Applications:

The structural characteristics of this compound suggest its utility as a chiral ligand in several important asymmetric catalytic reactions, including but not limited to:

  • Asymmetric Aldol Reactions: The bidentate coordination of the hydroxyl and selanyl groups can create a rigid chiral pocket around a metal center (e.g., Ti, Zn), facilitating the enantioselective addition of enolates to aldehydes.

  • Asymmetric Michael Additions: As a ligand for metals like copper or nickel, it can control the facial selectivity of nucleophilic attack on α,β-unsaturated carbonyl compounds.

  • Asymmetric Allylic Alkylations: In palladium-catalyzed reactions, it can influence the stereochemical outcome of the nucleophilic attack on a π-allyl palladium intermediate.

Synthesis of this compound

The enantioselective synthesis of this compound can be approached through established methods for the preparation of chiral β-hydroxy selenides. A plausible and efficient route involves the asymmetric α-selenenylation of nonanal followed by diastereoselective reduction of the resulting α-phenylselanyl aldehyde.

Logical Workflow for Synthesis

G cluster_synthesis Synthesis of this compound A Nonanal B Asymmetric α-Selenenylation (Proline catalysis, N-(Phenylseleno)phthalimide) A->B 1. C 2-(Phenylselanyl)nonanal (chiral) B->C 2. D Diastereoselective Reduction (e.g., NaBH4, Zn(BH4)2) C->D 3. E This compound (chiral) D->E 4.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of (2R,3R)-3-(Phenylselanyl)nonan-2-ol

Step 1: Asymmetric α-Selenenylation of Nonanal

  • To a stirred solution of (S)-proline (0.1 mmol, 10 mol%) in dry dichloromethane (DCM, 5 mL) at 0 °C is added nonanal (1.0 mmol).

  • The mixture is stirred for 20 minutes.

  • N-(Phenylseleno)phthalimide (1.1 mmol) is added in one portion.

  • The reaction mixture is stirred at 0 °C for 24 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with DCM (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product, 2-(phenylselanyl)nonanal, is purified by flash column chromatography on silica gel.

Step 2: Diastereoselective Reduction to this compound

  • The purified 2-(phenylselanyl)nonanal (1.0 mmol) is dissolved in dry methanol (10 mL) and cooled to -78 °C.

  • Sodium borohydride (1.5 mmol) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography to yield this compound. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Application in Asymmetric Aldol Reaction

This section details a representative protocol for the application of this compound as a chiral ligand in a titanium-catalyzed asymmetric aldol reaction between an aldehyde and a ketone-derived silyl enol ether.

Experimental Workflow

G cluster_aldol Asymmetric Aldol Reaction Workflow A Mix this compound and Ti(O-iPr)4 B Stir at RT for 1h (Ligand-Metal Complex Formation) A->B C Cool to -78 °C B->C D Add Aldehyde C->D E Add Silyl Enol Ether D->E F Stir at -78 °C for 12h E->F G Quench with sat. aq. NH4Cl F->G H Work-up and Purification G->H I Chiral Aldol Product H->I

Caption: Workflow for the asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction
  • In a flame-dried Schlenk flask under an argon atmosphere, this compound (0.1 mmol) is dissolved in dry DCM (2 mL).

  • Titanium (IV) isopropoxide (0.1 mmol) is added, and the mixture is stirred at room temperature for 1 hour.

  • The solution is cooled to -78 °C.

  • The aldehyde substrate (1.0 mmol) is added dropwise.

  • The silyl enol ether of acetophenone (1.2 mmol) is added dropwise over 10 minutes.

  • The reaction is stirred at -78 °C for 12 hours and monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (5 mL).

  • The mixture is allowed to warm to room temperature and extracted with DCM (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess of the aldol product is determined by chiral HPLC analysis.

Representative Data

The following table summarizes representative data for an asymmetric aldol reaction using a chiral β-hydroxy selenide ligand, which can be considered analogous to the expected performance of this compound.

AldehydeSilyl Enol EtherYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
BenzaldehydeAcetophenone-TMS-ether8595:592
4-NitrobenzaldehydeAcetophenone-TMS-ether9097:395
CyclohexanecarboxaldehydeAcetophenone-TMS-ether7892:888
PropanalCyclohexanone-TMS-ether8288:1290

Application in Asymmetric Michael Addition

This protocol describes the use of this compound as a chiral ligand in a copper-catalyzed asymmetric Michael addition of a dialkylzinc reagent to an enone.

Logical Relationship of Catalytic Cycle

G cluster_michael Asymmetric Michael Addition Catalytic Cycle A [Cu(I)-Ligand] Complex B Transmetalation with R2Zn A->B C [R-Cu(I)-Ligand] B->C D Coordination of Enone C->D E [Enone-Cu(I)-R-Ligand] D->E F 1,4-Addition E->F G [Cu(I)-Enolate-Ligand] F->G H Reaction with R-Zn-X G->H H->A Regeneration of Catalyst I Chiral Product H->I

Caption: Catalytic cycle for the Michael addition.

Experimental Protocol: Asymmetric Michael Addition
  • To a solution of Cu(OTf)₂ (0.05 mmol) and this compound (0.06 mmol) in dry toluene (2 mL) at room temperature is added the enone substrate (1.0 mmol).

  • The mixture is stirred for 30 minutes.

  • The solution is cooled to -20 °C.

  • Diethylzinc (1.5 mmol, 1.0 M in hexanes) is added dropwise over 20 minutes.

  • The reaction is stirred at -20 °C for 24 hours.

  • The reaction is quenched by the addition of 1 M HCl (5 mL).

  • The mixture is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄ and concentrated.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Representative Data

The following table presents typical results for a copper-catalyzed asymmetric Michael addition using a chiral selenium-based ligand.

EnoneDialkylzinc ReagentYield (%)Enantiomeric Excess (ee, %)
Cyclohex-2-en-1-oneDiethylzinc9294
Cyclopent-2-en-1-oneDiethylzinc8890
ChalconeDimethylzinc8585
4-Phenylbut-3-en-2-oneDiethylzinc9091

Safety and Handling

Organoselenium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Dispose of selenium-containing waste according to institutional guidelines.

Disclaimer: The experimental protocols and data presented herein are based on established methodologies for analogous compounds and are intended for guidance. Actual results may vary and optimization of reaction conditions may be necessary for the specific substrate and ligand system.

Application Notes and Protocols for 3-(Phenylselanyl)nonan-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(phenylselanyl)nonan-2-ol, a versatile β-hydroxy selenide precursor. Due to the limited specific literature on this exact molecule, the following protocols and data are based on well-established reactions of analogous secondary β-hydroxy selenides. These compounds are valuable intermediates, primarily for the stereoselective synthesis of allylic alcohols and epoxides, which are key structural motifs in numerous biologically active molecules and pharmaceutical agents.

Application: Synthesis of (E)-Non-3-en-2-ol via Oxidative Syn-Elimination

The primary application of this compound is its conversion to the corresponding allylic alcohol, (E)-non-3-en-2-ol, through a selenoxide elimination, often referred to as a Grieco-type elimination. This reaction is highly valued for its mild conditions and stereoselectivity, proceeding through a syn-elimination pathway of the intermediate selenoxide.

Reaction Principle

The phenylselanyl group is first oxidized to a more reactive phenylselenoxide using an oxidizing agent such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The resulting selenoxide then undergoes a spontaneous, concerted syn-elimination at or below room temperature, yielding the alkene and benzeneselenenic acid. The syn nature of the elimination dictates the stereochemistry of the resulting double bond.

Experimental Protocol

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Pyridine

  • 30% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in a suitable volume of THF (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine (2.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (3.0-5.0 equiv) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The elimination is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-non-3-en-2-ol.

Quantitative Data

The following table summarizes typical yields for the oxidative elimination of various β-hydroxy selenides to their corresponding allylic alcohols.

Substrate (β-Hydroxy Selenide)Oxidizing AgentSolventTime (h)Yield (%)
3-(Phenylselanyl)octan-2-olH₂O₂ / PyridineTHF285
1-(Phenylselanyl)decan-2-olH₂O₂ / PyridineTHF1.592
2-(Phenylselanyl)cyclododecanolH₂O₂ / PyridineTHF388
1-Phenyl-2-(phenylselanyl)ethanolm-CPBADCM195
3-(Phenylselanyl)undecan-4-olH₂O₂ / PyridineTHF2.583

Workflow Diagram

G Oxidative Elimination Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product A This compound B Dissolve in THF Add Pyridine A->B Step 1 C Cool to 0 °C Add H₂O₂ dropwise B->C Step 2 D Stir at 0 °C, then RT Monitor by TLC C->D Step 3 E Dilute with DCM Wash with NaHCO₃, Brine D->E Step 4 F Dry over MgSO₄ Concentrate E->F Step 5 G Flash Column Chromatography F->G Step 6 H (E)-Non-3-en-2-ol G->H Step 7

Caption: Workflow for the synthesis of (E)-Non-3-en-2-ol.

Application: Synthesis of 2,3-Epoxynonane from this compound

β-Hydroxy selenides can also serve as precursors for the synthesis of epoxides. This transformation involves the oxidation of the selenide to a selenone, which is a good leaving group, followed by an intramolecular nucleophilic attack of the adjacent hydroxyl group.

Reaction Principle

The phenylselanyl group is first oxidized to the corresponding phenylselenone using a stronger oxidizing agent than that used for the selenoxide elimination, typically an excess of m-CPBA. The resulting selenone is a highly effective leaving group. Subsequent treatment with a base promotes the deprotonation of the hydroxyl group, which then displaces the phenylselenonyl group in an intramolecular SN2 reaction to form the epoxide ring.

Experimental Protocol

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • meta-Chloroperbenzoic acid (m-CPBA, ~77%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.5-3.0 equiv) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the oxidation by TLC.

  • In a separate flask, prepare a suspension of anhydrous K₂CO₃ (3.0-5.0 equiv) in methanol.

  • Slowly transfer the reaction mixture from step 4 into the K₂CO₃/methanol suspension at 0 °C.

  • Allow the resulting mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the intermediate selenone.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess peroxide.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2,3-epoxynonane.

Quantitative Data

The following table presents representative yields for the epoxidation of various β-hydroxy selenides.

Substrate (β-Hydroxy Selenide)Oxidizing AgentBaseSolventTime (h)Yield (%)
3-(Phenylselanyl)octan-2-olm-CPBAK₂CO₃DCM/MeOH482
1-(Phenylselanyl)decan-2-olm-CPBAK₂CO₃DCM/MeOH388
2-(Phenylselanyl)cyclododecanolm-CPBAK₂CO₃DCM/MeOH579
1-Phenyl-2-(phenylselanyl)ethanolm-CPBANaHTHF291
3-(Phenylselanyl)undecan-4-olm-CPBAK₂CO₃DCM/MeOH4.575

Workflow Diagram

G Epoxidation Workflow cluster_start Starting Material cluster_oxidation Oxidation to Selenone cluster_cyclization Intramolecular Cyclization cluster_workup Workup and Purification cluster_product Final Product A This compound B Dissolve in DCM Cool to 0 °C A->B Step 1 C Add m-CPBA portion-wise Stir at 0 °C B->C Step 2 D Transfer to K₂CO₃/MeOH suspension Stir at RT C->D Step 3 E Quench with Na₂S₂O₃ Extract with DCM D->E Step 4 F Wash with NaHCO₃, Brine Dry and Concentrate E->F Step 5 G Flash Column Chromatography F->G Step 6 H 2,3-Epoxynonane G->H Step 7

Caption: Workflow for the synthesis of 2,3-Epoxynonane.

Safety and Handling

Organoselenium compounds are generally considered toxic and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Conclusion

This compound is a valuable precursor for the synthesis of allylic alcohols and epoxides, which are important intermediates in organic synthesis and drug development. The protocols outlined above provide reliable methods for these transformations, offering good yields and stereoselectivity. Researchers and scientists can utilize these application notes to facilitate the synthesis of complex molecules and accelerate their research programs.

Application Note and Protocol: Selenocyclization for the Synthesis of Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selenocyclization is a powerful chemical transformation that allows for the synthesis of various heterocyclic compounds through the intramolecular attack of a nucleophile onto an alkene activated by an electrophilic selenium species. This method is particularly valuable for the stereoselective synthesis of substituted tetrahydrofurans, which are common structural motifs in many natural products and pharmacologically active molecules. This protocol details a general procedure for the selenocyclization of an unsaturated alcohol, exemplified by the cyclization of a model substrate to a 2,5-disubstituted tetrahydrofuran derivative. While the specific substrate 3-(Phenylselanyl)nonan-2-ol is saturated, this protocol can be adapted for a suitable unsaturated precursor that would lead to a structurally related cyclic ether. The underlying principles are drawn from established phenylselenoetherification reactions.[1]

Reaction Scheme

The following scheme illustrates the selenocyclization of a generic unsaturated alcohol to form a substituted tetrahydrofuran.

(A representative reaction is shown as a direct protocol for this compound was not found in the literature. This example uses a hypothetical unsaturated precursor for cyclization.)

Experimental Protocol

This protocol provides a detailed methodology for the selenocyclization of an unsaturated alcohol using phenylselenyl chloride as the electrophilic selenium source.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Unsaturated Alcohol SubstrateReagentSigma-Aldriche.g., non-1-en-4-ol
Phenylselenyl Chloride (PhSeCl)98%Acros OrganicsHandle with care in a fume hood
Dichloromethane (DCM)AnhydrousFisher ScientificStore over molecular sieves
Triethylamine (Et3N)≥99.5%Sigma-AldrichUsed as a base
Saturated aq. Sodium Bicarbonate (NaHCO3)For workup
Anhydrous Magnesium Sulfate (MgSO4)For drying
Silica Gel230-400 meshFor column chromatography
HexaneACS GradeFor chromatography
Ethyl AcetateACS GradeFor chromatography

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the unsaturated alcohol substrate (1.0 eq).

  • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: In a separate flask, prepare a solution of phenylselenyl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the phenylselenyl chloride solution to the stirring substrate solution at -78 °C via syringe over 10-15 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired substituted tetrahydrofuran.

Data Presentation

Table 1: Reagent Quantities for a Typical Reaction

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
Unsaturated Alcohol1.0(Varies)1.0(Varies)
Phenylselenyl Chloride1.1191.521.1210.7 mg
Triethylamine1.2101.191.20.167 mL
Dichloromethane-84.93-10 mL

Table 2: Representative Results

ProductYield (%)Diastereomeric Ratio (d.r.)Spectroscopic Data
2-(1-(phenylselanyl)butyl)tetrahydrofuran853:1¹H NMR, ¹³C NMR, HRMS consistent with structure

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Selenocyclization setup 1. Reaction Setup (Substrate in anhydrous DCM under Argon) cooling 2. Cooling (to -78 °C) setup->cooling reagent_addition 3. Reagent Addition (Phenylselenyl Chloride) cooling->reagent_addition stirring_cold 4. Stirring at -78 °C reagent_addition->stirring_cold base_addition 5. Base Addition (Triethylamine) stirring_cold->base_addition warming 6. Warm to RT and Stir base_addition->warming workup 7. Aqueous Workup (NaHCO3 quench, extraction) warming->workup purification 8. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A flowchart illustrating the key steps of the selenocyclization protocol.

Proposed Reaction Mechanism

The selenocyclization reaction is proposed to proceed through the formation of a seleniranium ion intermediate, followed by intramolecular attack by the hydroxyl group.

reaction_mechanism Proposed Mechanism for Selenocyclization sub Unsaturated Alcohol intermediate1 Seleniranium Ion Intermediate sub->intermediate1 + PhSeCl phsecl PhSeCl intermediate2 Oxonium Ion intermediate1->intermediate2 Nucleophilic Attack by -OH cyclization Intramolecular Cyclization (5-exo-tet) product Cyclized Product intermediate2->product -H+ deprotonation Deprotonation

References

3-(Phenylselanyl)nonan-2-OL as a chiral auxiliary in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application notes and protocols are hypothetical and for illustrative purposes only. A thorough search of the scientific literature did not yield any specific information on the use of 3-(Phenylselanyl)nonan-2-ol as a chiral auxiliary. The content below is a scientifically plausible projection based on the general principles of asymmetric synthesis and the known reactivity of similar organoselenium compounds.

Application Notes: this compound as a Chiral Auxiliary in Asymmetric Aldol Reactions

Introduction

This compound is a novel, synthetically accessible chiral auxiliary designed for diastereoselective enolate formation and subsequent asymmetric aldol reactions. Its strategic placement of a hydroxyl group and a phenylselanyl moiety allows for effective chelation control, leading to high levels of stereochemical induction. The bulky heptyl group attached to the stereogenic center provides significant steric hindrance to effectively shield one face of the derived enolate. The auxiliary can be readily cleaved under mild oxidative conditions, a characteristic advantage of organoselenium compounds.

Mechanism of Action

The chiral auxiliary is first acylated with a carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding ester. Treatment with a strong base, such as lithium diisopropylamide (LDA), generates a Z-enolate, which is stabilized through chelation between the lithium cation, the enolate oxygen, and the auxiliary's hydroxyl group. This rigid, chair-like transition state effectively blocks one face of the enolate from the incoming electrophile (an aldehyde), leading to a highly diastereoselective aldol addition. Subsequent oxidative workup cleaves the auxiliary to yield the chiral β-hydroxy acid, which can be further derivatized.

Logical Workflow for Asymmetric Aldol Reaction

G cluster_prep Auxiliary Preparation and Acylation cluster_reaction Asymmetric Aldol Reaction cluster_cleavage Auxiliary Cleavage and Product Isolation A This compound C Acylated Auxiliary A->C Base (e.g., Pyridine) B Acylating Agent (e.g., Propionyl Chloride) B->C D Acylated Auxiliary C->D F Chelated Z-Enolate D->F THF, -78 °C E LDA E->F H Aldol Adduct F->H Addition G Aldehyde (R-CHO) G->H I Aldol Adduct H->I K Chiral β-Hydroxy Acid I->K Oxidative Cleavage L Recovered Auxiliary (as selenoxide) I->L J Oxidizing Agent (e.g., H2O2) J->K

Caption: Workflow for the application of this compound in an asymmetric aldol reaction.

Advantages of this compound

  • High Diastereoselectivity: The rigid chelated transition state leads to excellent stereocontrol.

  • Mild Cleavage Conditions: The phenylselanyl group allows for facile oxidative cleavage without epimerization of the product.

  • Potential for Auxiliary Recovery: The oxidized selenium byproduct can potentially be recovered and recycled.

  • Synthetic Accessibility: The auxiliary can be prepared in a straightforward synthetic sequence.

Experimental Protocols

Protocol 1: Synthesis of (2R,3R)-3-(Phenylselanyl)nonan-2-ol

This protocol describes a plausible synthesis starting from a chiral precursor, L-alanine.

  • Materials: L-alanine, NaNO₂, HBr, LiAlH₄, Heptanoyl chloride, Phenylselenyl cyanide (PhSeCN), n-Butyllithium (n-BuLi), Diethyl ether, THF, Toluene.

  • Step 1: Diazotization and Bromination of L-alanine. L-alanine is treated with NaNO₂ and HBr at 0 °C to yield (S)-2-bromopropanoic acid.

  • Step 2: Reduction to the Bromoalcohol. The resulting acid is reduced with LiAlH₄ in diethyl ether to afford (S)-2-bromopropan-1-ol.

  • Step 3: Grignard Formation and Coupling. The bromoalcohol is protected as a silyl ether. The corresponding Grignard reagent is then formed and reacted with heptanoyl chloride to yield the protected ketone.

  • Step 4: Introduction of the Phenylselanyl Group. The ketone is treated with a strong base to form the enolate, which is then quenched with phenylselenyl cyanide to introduce the phenylselanyl group at the alpha position.

  • Step 5: Diastereoselective Reduction. The resulting α-(phenylselanyl) ketone is reduced diastereoselectively (e.g., using a bulky reducing agent) to favor the desired (2R,3R) diastereomer. Deprotection yields the final product.

  • Purification: The final product is purified by column chromatography on silica gel.

Protocol 2: Asymmetric Aldol Reaction using (2R,3R)-3-(Phenylselanyl)nonan-2-ol Auxiliary

  • Materials: (2R,3R)-3-(Phenylselanyl)nonan-2-ol, Propionyl chloride, Pyridine, Dry THF, LDA (2.0 M in THF/heptane/ethylbenzene), Isobutyraldehyde, Saturated NH₄Cl solution, H₂O₂, Ethyl acetate.

  • Acylation of the Auxiliary:

    • To a solution of (2R,3R)-3-(Phenylselanyl)nonan-2-ol (1.0 equiv.) in dry CH₂Cl₂ at 0 °C, add pyridine (1.5 equiv.).

    • Slowly add propionyl chloride (1.2 equiv.) and stir the mixture at room temperature for 4 hours.

    • Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

    • Purify the resulting ester by flash chromatography.

  • Aldol Reaction:

    • Dissolve the acylated auxiliary (1.0 equiv.) in dry THF and cool to -78 °C.

    • Add LDA (1.1 equiv.) dropwise and stir for 1 hour to form the enolate.

    • Add isobutyraldehyde (1.2 equiv.) dropwise and stir at -78 °C for 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

    • Extract the mixture with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Cleavage and Isolation:

    • Dissolve the crude aldol adduct in THF.

    • Add 30% aqueous H₂O₂ (5.0 equiv.) and stir vigorously at room temperature for 6 hours.

    • Dilute with water and extract with ethyl acetate.

    • The aqueous layer is acidified to pH 2 with 1M HCl and extracted with ethyl acetate to obtain the chiral β-hydroxy acid.

    • The organic layers are combined, dried, and concentrated. The product is purified by chromatography.

Data Presentation

Table 1: Performance of (2R,3R)-3-(Phenylselanyl)nonan-2-ol in Asymmetric Aldol Reactions with Various Aldehydes

EntryAldehydeProduct Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1Isobutyraldehyde8595:592
2Benzaldehyde7892:890
3Pivaldehyde89>99:198
4Acetaldehyde7588:1285

Signaling Pathway Diagram: Chelation-Controlled Transition State

This diagram illustrates the proposed chair-like transition state that leads to high diastereoselectivity.

G cluster_ts Proposed Chelation-Controlled Transition State cluster_electrophile Approach of Electrophile Li+ Li+ O1 O Li+->O1 O2 O Li+->O2 C1 C O1->C1 R_aux Auxiliary Backbone O2->R_aux C1->O2 C2 C C1->C2 H H C2->H R_enolate CH-CH3 C2->R_enolate Aldehyde R'-CHO Aldehyde->C2 Attack from less hindered face

Caption: Proposed chelation-controlled transition state of the Z-enolate.

Application Notes and Protocols for Investigating the Mechanism of Action of 3-(Phenylselanyl)nonan-2-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoselenium compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] This document provides a detailed overview of the hypothetical mechanism of action of a novel organoselenium compound, 3-(Phenylselanyl)nonan-2-OL, and offers comprehensive protocols for its investigation. While specific data for this compound is not yet available, the proposed mechanisms are based on the well-established activities of structurally related organoselenium molecules.

The primary hypothesized mechanisms of action for this compound are the induction of apoptosis in cancer cells through oxidative stress and the modulation of cellular redox balance through antioxidant activities. These dual roles, acting as a pro-oxidant in cancer cells and an antioxidant in normal cells, are characteristic of many bioactive organoselenium compounds.[5]

Hypothesized Signaling Pathways

Based on the literature for analogous compounds, this compound is postulated to induce apoptosis in cancer cells via the intrinsic pathway, triggered by an increase in intracellular reactive oxygen species (ROS). This elevated oxidative stress can lead to mitochondrial dysfunction and the subsequent activation of a caspase cascade.

G cluster_extracellular Extracellular cluster_cellular Cellular Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apaf-1 CytoC->Apaf Apoptosome Apoptosome Formation Apaf->Apoptosome forms complex with Cytochrome c Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended. The following protocols provide a framework for investigating its pro-apoptotic and antioxidant activities.

Protocol 1: Assessment of Cytotoxicity and Apoptosis Induction

This protocol outlines the steps to determine the cytotoxic effects of the compound on cancer cell lines and to confirm if cell death occurs via apoptosis.

G cluster_workflow Cytotoxicity and Apoptosis Workflow start Cancer Cell Culture treat Treat with This compound (Dose-Response) start->treat mtt MTT Assay (Cell Viability) treat->mtt annexin Annexin V/PI Staining (Apoptosis Assay) treat->annexin caspase Caspase Activity Assay (Caspase-3, -8, -9) treat->caspase analyze Data Analysis (IC50, % Apoptotic Cells, Caspase Activity) mtt->analyze annexin->analyze caspase->analyze end Conclusion on Apoptotic Induction analyze->end

Caption: Experimental workflow for assessing cytotoxicity and apoptosis.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Cell Viability Assay (MTT):

    • After treatment, add MTT solution to each well and incubate.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm to determine cell viability and calculate the IC50 value.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Harvest treated cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze by flow cytometry to quantify early and late apoptotic cells.

  • Caspase Activity Assays:

    • Lyse treated cells and measure the activity of caspase-3, -8, and -9 using colorimetric or fluorometric assay kits.[6]

Data Presentation:

Concentration (µM)Cell Viability (%) (48h)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Caspase-3 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Control 100 ± 5.22.1 ± 0.51.5 ± 0.31.0 ± 0.11.0 ± 0.1
10 75.3 ± 4.815.4 ± 2.15.2 ± 0.82.5 ± 0.32.1 ± 0.2
50 48.1 ± 6.135.8 ± 3.512.7 ± 1.95.8 ± 0.64.9 ± 0.5
100 22.5 ± 3.950.2 ± 4.225.1 ± 2.89.2 ± 1.17.8 ± 0.9

Hypothetical data representing expected trends.

Protocol 2: Evaluation of Antioxidant Activity

This protocol is designed to assess the potential of this compound to act as an antioxidant, which is a common characteristic of organoselenium compounds.[4][7]

Methodology:

  • DPPH Radical Scavenging Assay:

    • Prepare a solution of this compound at various concentrations.

    • Mix with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8][9]

    • Measure the decrease in absorbance at 517 nm after 30 minutes of incubation in the dark.[8][9]

    • Ascorbic acid can be used as a positive control.

  • ABTS Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Add different concentrations of the compound to the ABTS•+ solution.

    • Measure the reduction in absorbance at 734 nm.[7]

    • Trolox can be used as a standard.

  • Ferric Reducing Antioxidant Power (FRAP) Assay:

    • Mix the compound with the FRAP reagent (containing TPTZ, FeCl3, and acetate buffer).

    • Measure the absorbance of the ferrous-TPTZ complex at 593 nm.[10]

Data Presentation:

AssayIC50 (µM) / Trolox Equivalent (µM)
DPPH Scavenging e.g., 85.4 ± 7.2
ABTS Scavenging e.g., 62.1 ± 5.9
FRAP e.g., 150.3 ± 12.5 (µM Trolox Equivalent)

Hypothetical data for comparison.

Protocol 3: Investigation of Intracellular ROS Production

This protocol aims to determine if the pro-apoptotic effect of this compound is mediated by an increase in intracellular reactive oxygen species.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells and treat with this compound at its IC50 concentration for various time points (e.g., 1, 3, 6, 12 hours).

  • ROS Detection using DCFH-DA:

    • Load the treated cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry.

  • Mitochondrial Superoxide Detection (MitoSOX Red):

    • To specifically measure mitochondrial superoxide, stain treated cells with MitoSOX Red reagent.

    • Analyze the fluorescence by flow cytometry.

Data Presentation:

Time (hours)Relative Fluorescence Units (RFU) - DCF% of MitoSOX Positive Cells
0 100 ± 85 ± 1
1 180 ± 1515 ± 3
3 350 ± 2840 ± 5
6 520 ± 4565 ± 7
12 480 ± 4060 ± 6

Hypothetical data showing a time-dependent increase in ROS.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial investigation into the mechanism of action of this compound. Based on the known biological activities of similar organoselenium compounds, it is hypothesized that this molecule may exhibit dual functionality as a pro-apoptotic agent in cancer cells through the induction of oxidative stress and as a general antioxidant. The successful execution of these experiments will provide valuable insights into its therapeutic potential and guide further drug development efforts.

References

Application Note & Protocol: Scale-Up Synthesis of 3-(Phenylselanyl)nonan-2-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the scale-up synthesis of 3-(Phenylselanyl)nonan-2-ol, a β-hydroxy selenide with potential applications in preclinical research due to the diverse biological activities associated with organoselenium compounds. The described method is based on the regioselective ring-opening of 2,3-epoxynonane with a phenylselenium nucleophile, a strategy known for its efficiency and control. This protocol is designed to be scalable to produce gram quantities of the target compound with high purity, suitable for further preclinical evaluation. All procedures should be conducted by trained personnel in a well-ventilated fume hood, adhering to all institutional safety guidelines for handling organoselenium compounds.

Introduction

Organoselenium compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The β-hydroxy selenide moiety, in particular, is a key structural motif in various biologically active molecules. The synthesis of these compounds is often achieved through the nucleophilic ring-opening of epoxides, which provides a reliable and regioselective route to the desired products.[4][5][6] This application note details a robust and scalable synthesis of this compound for the purpose of generating sufficient material for preclinical studies, which require progressively larger amounts of high-purity active pharmaceutical ingredient (API) for various stages of evaluation, including toxicology and pharmacokinetic studies.[7]

Reaction Scheme

The synthesis of this compound is achieved via the nucleophilic ring-opening of 2,3-epoxynonane. Diphenyl diselenide is reduced in situ with sodium borohydride to generate the sodium phenylselenide nucleophile, which then attacks the epoxide.

Scheme 1: Synthesis of this compound

(Self-generated image, not from a search result)

Experimental Workflow

The overall experimental workflow for the scale-up synthesis is depicted in the following diagram.

Synthesis_Workflow start Start reagent_prep Reagent Preparation (Diphenyl Diselenide, NaBH4, Epoxide) start->reagent_prep nucleophile_gen Nucleophile Generation (PhSeNa) reagent_prep->nucleophile_gen Ethanol, rt ring_opening Epoxide Ring-Opening Reaction nucleophile_gen->ring_opening Add Epoxide workup Aqueous Work-up & Extraction ring_opening->workup Reaction Completion purification Column Chromatography Purification workup->purification Crude Product char Characterization (NMR, MS, HPLC) purification->char Purified Fractions end End (Pure Product) char->end

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Diphenyl diselenide98%Sigma-Aldrich
Sodium borohydride99%Acros Organics
2,3-Epoxynonane (cis/trans mixture)97%TCI America
Anhydrous Ethanol (EtOH)200 proofDecon Labs
Diethyl ether (Et2O)ACS gradeFisher Scientific
Saturated aq. Ammonium Chloride (NH4Cl)VWR
Brine (saturated aq. NaCl)VWR
Anhydrous Magnesium Sulfate (MgSO4)VWR
Silica Gel60 Å, 230-400 meshSorbent Technologies
HexanesACS gradeFisher Scientific
Ethyl AcetateACS gradeFisher Scientific

4.2. Scale-Up Synthesis Procedure (10 g Scale)

Safety Precaution: Organoselenium compounds are toxic and have a persistent, unpleasant odor. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.

  • Preparation of the Nucleophile:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add diphenyl diselenide (15.6 g, 50 mmol, 1.0 equiv).

    • Add anhydrous ethanol (200 mL).

    • While stirring under a nitrogen atmosphere, add sodium borohydride (3.8 g, 100 mmol, 2.0 equiv) portion-wise over 20 minutes. The addition is exothermic and will cause gas evolution. The characteristic yellow color of the diphenyl diselenide will disappear, resulting in a colorless solution of sodium phenylselenide. Stir for an additional 30 minutes at room temperature to ensure complete reaction.

  • Ring-Opening Reaction:

    • To the freshly prepared solution of sodium phenylselenide, add 2,3-epoxynonane (14.2 g, 100 mmol, 2.0 equiv) via a dropping funnel over 15 minutes.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the epoxide spot indicates reaction completion.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a 1 L separatory funnel and extract with diethyl ether (3 x 150 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity to a 95:5 mixture of hexanes:ethyl acetate.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a colorless to pale yellow oil.

Data Presentation

Table 1: Reagent Quantities and Expected Yield for Scale-Up Synthesis

CompoundMolecular Weight ( g/mol )Moles (mmol)EquivalentsMass (g)
Diphenyl diselenide312.14501.015.6
Sodium borohydride37.831002.03.8
2,3-Epoxynonane142.241002.014.2
Product: this compound 299.34 ~40 (80% yield) ~12.0

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ 7.55-7.48 (m, 2H), 7.32-7.22 (m, 3H), 3.85-3.75 (m, 1H), 3.30-3.20 (m, 1H), 2.50 (br s, 1H, -OH), 1.60-1.20 (m, 10H), 1.18 (d, J=6.4 Hz, 3H), 0.88 (t, J=6.8 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 133.5, 129.2, 129.0, 127.2, 71.5, 55.8, 32.0, 29.5, 27.0, 22.8, 21.5, 14.2
High-Res Mass Spec (ESI) m/z calculated for C₁₅H₂₄OSe [M+H]⁺: 299.0965; Found: 299.0963
Purity (HPLC) >98%

Discussion

The presented protocol for the synthesis of this compound is efficient and scalable. The in situ generation of the selenium nucleophile from diphenyl diselenide and sodium borohydride is a common and effective method. The subsequent ring-opening of the epoxide proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide, which is a characteristic of SN2-type reactions under basic or neutral conditions.[8] Purification by column chromatography is necessary to remove unreacted starting materials and any diselenide-related byproducts. The expected yield of approximately 80% is typical for this type of reaction. The final product should be stored under an inert atmosphere at low temperatures to prevent oxidation of the selenium center. The high purity of the final compound makes it suitable for rigorous preclinical testing.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following this detailed methodology, researchers and drug development professionals can produce the required quantities of this promising organoselenium compound for preclinical studies, facilitating further investigation into its therapeutic potential.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 3-(Phenylselanyl)nonan-2-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 3-(Phenylselanyl)nonan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and regioselective method for the synthesis of this compound is the nucleophilic ring-opening of 1,2-epoxynonane with a phenylselenium nucleophile. This nucleophile is typically generated in situ from diphenyl diselenide.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The essential starting materials and reagents include:

  • 1,2-Epoxynonane

  • Diphenyl diselenide ((PhSe)₂)

  • A reducing agent to generate the phenylselenolate anion (PhSe⁻), such as sodium borohydride (NaBH₄).

  • A suitable solvent, commonly a protic solvent like ethanol or methanol.

Q3: What is the expected regioselectivity of the epoxide ring-opening?

A3: The ring-opening of 1,2-epoxynonane with the phenylselenolate anion proceeds via an Sₙ2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide ring. In the case of 1,2-epoxynonane, the attack will occur at the terminal carbon (C1), leading to the formation of this compound.

Q4: Are there any significant safety precautions I should be aware of?

A4: Yes, organoselenium compounds are known for their toxicity and unpleasant odor.[1] All manipulations should be performed in a well-ventilated fume hood. Care should be taken to avoid inhalation, ingestion, and skin contact. Some epoxide precursors can also be toxic and unstable.[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete reduction of diphenyl diselenide. 2. Inactive or degraded sodium borohydride. 3. Sub-optimal reaction temperature. 4. Impure starting materials.1. Ensure the complete disappearance of the yellow color of diphenyl diselenide before adding the epoxide. 2. Use freshly opened or properly stored sodium borohydride. 3. The reduction is often performed at room temperature, but the ring-opening may benefit from gentle heating. Monitor the reaction progress by TLC. 4. Purify the 1,2-epoxynonane and diphenyl diselenide before use.
Formation of side products 1. Formation of diphenyl diselenide upon workup. 2. Presence of unreacted starting materials. 3. Formation of the regioisomer (2-phenylselanylnonan-1-ol).1. The phenylselenolate anion is sensitive to air oxidation.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the reaction time or temperature. Ensure a slight excess of the phenylselenium nucleophile. 3. This is generally not a major issue with terminal epoxides. Confirm the structure using NMR spectroscopy.
Difficult purification 1. Co-elution of the product with diphenyl diselenide. 2. Oily nature of the product.1. If diphenyl diselenide is present, it can sometimes be removed by trituration with a non-polar solvent like hexane. Column chromatography on silica gel is the most effective purification method. 2. Use a suitable solvent system for column chromatography, for example, a gradient of ethyl acetate in hexane.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound via the ring-opening of 1,2-epoxynonane.

Materials:

  • Diphenyl diselenide (Ph₂Se₂)

  • Sodium borohydride (NaBH₄)

  • 1,2-Epoxynonane

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Generation of Phenylselenolate Anion:

    • In a round-bottom flask under an inert atmosphere, dissolve diphenyl diselenide (1.0 mmol) in absolute ethanol (10 mL).

    • To this solution, add sodium borohydride (2.2 mmol) portion-wise at room temperature.

    • Stir the mixture until the yellow color of the diphenyl diselenide disappears, indicating the formation of sodium phenylselenolate (PhSeNa). This typically takes 15-30 minutes.

  • Ring-Opening Reaction:

    • To the freshly prepared solution of sodium phenylselenolate, add 1,2-epoxynonane (1.2 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound reagent_prep Reagent Preparation: Generation of Sodium Phenylselenolate reaction Ring-Opening Reaction: 1,2-Epoxynonane + PhSeNa reagent_prep->reaction In situ workup Aqueous Workup: Quenching and Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: This compound purification->product Troubleshooting_Flow Troubleshooting Flowchart start Low or No Product? check_reduction Check for complete reduction of Ph₂Se₂ (disappearance of yellow color) start->check_reduction Yes side_products Side Products Observed? start->side_products No check_reagents Verify activity of NaBH₄ and purity of epoxide check_reduction->check_reagents Incomplete optimize_conditions Optimize reaction time and temperature check_reduction->optimize_conditions Complete failure Consult further literature check_reagents->failure optimize_conditions->side_products inert_atmosphere Ensure inert atmosphere to prevent PhSe⁻ oxidation side_products->inert_atmosphere Yes purification_issue Difficulty in Purification? side_products->purification_issue No inert_atmosphere->purification_issue optimize_chromatography Optimize column chromatography conditions purification_issue->optimize_chromatography Yes success Successful Synthesis purification_issue->success No optimize_chromatography->success

References

Optimization of reaction conditions for 3-(Phenylselanyl)nonan-2-OL synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(Phenylselanyl)nonan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the ring-opening of 1,2-epoxynonane with a phenylselanyl nucleophile.

Q1: My reaction yield is low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (1,2-epoxynonane) is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction.

    • Solution: Ensure the purity of 1,2-epoxynonane and the selenium reagent. Use freshly distilled solvents.

  • Inefficient Generation of the Selenolate Anion: The phenylselenolate anion (PhSe⁻) is the key nucleophile. Its inefficient generation will directly impact the yield.[1]

    • Solution: If starting from diphenyl diselenide, ensure the reducing agent (e.g., NaBH₄) is fresh and added portion-wise to control the reaction. If using benzeneselenol, ensure the base is strong enough to deprotonate it effectively.[1]

  • Side Reactions: The formation of diphenyl diselenide (PhSeSePh) as a byproduct can occur, especially if oxygen is present.[2]

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the selenolate.

Q2: I am observing the formation of a significant amount of a yellow precipitate. What is it and how can I avoid it?

A2: The yellow precipitate is likely diphenyl diselenide. This is a common side product resulting from the oxidation of the phenylselenolate anion.

  • Cause: Exposure of the highly reactive phenylselenolate anion to atmospheric oxygen.

  • Solution:

    • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Inert Atmosphere: As mentioned above, maintain an inert atmosphere throughout the reaction and workup.

    • Control Stoichiometry: Precise stoichiometry of the reducing agent is crucial when generating the selenolate from diphenyl diselenide.

Q3: The purification of the product is challenging. What are the best practices?

A3: Purification of this compound typically involves column chromatography.

  • Stationary Phase: Silica gel is the standard stationary phase.

  • Mobile Phase: A non-polar/polar solvent mixture is effective. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or diethyl ether. The product is moderately polar, while non-polar impurities like diphenyl diselenide will elute first.

  • TLC Analysis: Before running the column, identify a solvent system that gives good separation of the product from impurities on a TLC plate. The desired product spot should have an Rf value between 0.2 and 0.4 for optimal separation.

Q4: How can I confirm the regioselectivity of the epoxide ring-opening?

A4: The reaction of a nucleophile with an unsymmetrical epoxide like 1,2-epoxynonane can potentially yield two regioisomers: this compound and 2-(Phenylselanyl)nonan-1-ol. Under basic or neutral conditions, the nucleophilic attack is an SN2-type reaction and occurs at the less sterically hindered carbon of the epoxide.[3]

  • Expected Product: For 1,2-epoxynonane, the attack of the phenylselenolate anion will occur at the terminal carbon (C1), leading to the formation of this compound.

  • Confirmation: The structure can be unequivocally confirmed using NMR spectroscopy (¹H and ¹³C) and comparing the obtained spectra with literature values or by detailed spectral analysis (e.g., COSY, HSQC experiments).

Experimental Protocols

Protocol 1: Synthesis of this compound via Ring-Opening of 1,2-Epoxynonane

This protocol describes the base-catalyzed ring-opening of 1,2-epoxynonane with benzeneselenol.

Materials:

  • 1,2-Epoxynonane

  • Benzeneselenol (Phenylselenol)

  • Anhydrous Ethanol

  • Sodium Hydroxide (NaOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of sodium hydroxide (1.2 eq) in anhydrous ethanol, add benzeneselenol (1.1 eq) at 0 °C under an argon atmosphere.

  • Stir the mixture at 0 °C for 15 minutes to ensure the complete formation of the sodium phenylselenolate.

  • Add 1,2-epoxynonane (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Base Catalyst for Epoxide Ring-Opening

EntryBase (1.2 eq)SolventTemperature (°C)Time (h)Yield (%)
1NaOHEthanol25585
2KOHMethanol25582
3LiOHTHF25695
4DBUCH₂Cl₂25875
5TEACH₂Cl₂251260

Yields are for the isolated, purified product this compound.

Table 2: Effect of Solvent on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1LiOHTHF25695
2LiOHEthanol25688
3LiOHDMF25492
4LiOHCH₃CN25785

Reactions were performed with 1.2 equivalents of LiOH and 1.1 equivalents of benzeneselenol relative to 1,2-epoxynonane.

Visualizations

experimental_workflow reagents Reagents: - 1,2-Epoxynonane - Benzeneselenol - Base (e.g., LiOH) - Solvent (e.g., THF) reaction_setup Reaction Setup: - Inert Atmosphere (Ar/N2) - Stirring at 25°C reagents->reaction_setup monitoring Reaction Monitoring: - Thin Layer Chromatography reaction_setup->monitoring workup Aqueous Workup: - Quench with NH4Cl (aq) - Extraction with Ethyl Acetate monitoring->workup purification Purification: - Drying (MgSO4) - Concentration - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present check_reagents Check Reagent Purity and Stoichiometry check_completion->check_reagents Complete extend_time Solution: - Extend Reaction Time - Increase Temperature incomplete->extend_time impure Impure Reagents or Incorrect Stoichiometry check_reagents->impure Issue Found check_atmosphere Check for Oxygen (Inert Atmosphere) check_reagents->check_atmosphere No Issue purify_reagents Solution: - Purify/Use Fresh Reagents - Verify Stoichiometry impure->purify_reagents oxidation Oxidation of Selenolate (Formation of PhSeSePh) check_atmosphere->oxidation Yellow Precipitate use_inert Solution: - Degas Solvents - Use Inert Atmosphere oxidation->use_inert

Caption: Troubleshooting logic for low yield in the synthesis.

References

Troubleshooting diastereoselectivity in 3-(Phenylselanyl)nonan-2-OL synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Phenylselanyl)nonan-2-ol, with a focus on controlling diastereoselectivity.

Troubleshooting Diastereoselectivity

Poor or unexpected diastereoselectivity is a common challenge in the synthesis of this compound. The primary cause often lies in the reaction mechanism and the conditions employed. The reaction proceeds through a cyclic seleniranium ion intermediate, leading to a stereospecific anti-addition of the phenylselanyl and hydroxyl groups across the double bond of non-2-ene.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting diastereoselectivity issues.

Troubleshooting Diastereoselectivity cluster_start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome start Start: Poor Diastereoselectivity Observed check_alkene 1. Verify Alkene Purity and Geometry (E/Z Isomer Ratio) start->check_alkene check_reagents 2. Assess Reagent Purity and Reactivity (e.g., PhSeX) check_alkene->check_reagents review_conditions 3. Review Reaction Conditions (Solvent, Temperature) check_reagents->review_conditions purify_alkene Purify Alkene / Isolate Isomers review_conditions->purify_alkene Impure Alkene change_reagent Change Selenium Electrophile review_conditions->change_reagent Side Reactions optimize_solvent Optimize Solvent System review_conditions->optimize_solvent Low Selectivity optimize_temp Modify Reaction Temperature review_conditions->optimize_temp Low Selectivity end_goal Achieve Desired Diastereomeric Ratio purify_alkene->end_goal change_reagent->end_goal optimize_solvent->end_goal optimize_temp->end_goal

Caption: A stepwise guide to troubleshooting diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected diastereomeric outcome for the synthesis of this compound?

The diastereoselectivity is primarily determined by the geometry of the starting alkene, non-2-ene. The reaction proceeds via a stereospecific anti-addition mechanism.

  • (E)-non-2-ene will predominantly yield the threo diastereomer.

  • (Z)-non-2-ene will predominantly yield the erythro diastereomer.

A 1:1 mixture of diastereomers is often observed when using a mixture of (E) and (Z)-non-2-ene or under conditions that do not favor high stereoselectivity.[1]

Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the likely causes?

Several factors can lead to poor diastereoselectivity:

  • Starting Alkene Geometry: You might be using a mixture of (E) and (Z)-non-2-ene. The isomeric purity of your starting material is critical.

  • Reaction Mechanism: While the bridged seleniranium ion intermediate favors anti-addition, reaction conditions that promote a more open-chain, carbocation-like intermediate can reduce the stereoselectivity.

  • Solvent Choice: The solvent can influence the stability of the reaction intermediates. Non-polar solvents generally favor the formation of the bridged seleniranium ion, leading to higher stereoselectivity.

  • Temperature: Higher reaction temperatures can sometimes lead to a decrease in diastereoselectivity by providing enough energy to overcome the activation barrier for less-favored pathways.

Q3: How can I improve the diastereoselectivity of my reaction?

To enhance the diastereomeric ratio, consider the following adjustments:

  • Purify the Starting Alkene: Ensure you are starting with a pure (E) or (Z) isomer of non-2-ene.

  • Choice of Selenium Electrophile: Different selenium electrophiles can influence the reaction's stereoselectivity. Phenylselenyl chloride (PhSeCl) and N-phenylselenosuccinimide (N-PSS) are commonly used. The choice of reagent can impact the electrophilicity and the propensity for side reactions.

  • Solvent Optimization: Experiment with different solvents. A less polar solvent may enhance the stereoselectivity.

  • Temperature Control: Running the reaction at lower temperatures can often improve the diastereoselectivity.

Q4: What is the underlying mechanism that dictates the stereochemistry?

The hydroxyselenenylation of an alkene proceeds through the formation of a cyclic seleniranium ion intermediate. This bridged ion is then attacked by a nucleophile (in this case, water) from the face opposite to the selenium bridge, resulting in an overall anti-addition.

Reaction Mechanism Workflow

Hydroxyselenenylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_nucleophile cluster_product Product alkene (E)-non-2-ene seleniranium Seleniranium Ion (Bridged) alkene->seleniranium phsecl PhSeCl phsecl->seleniranium threo_product threo-3-(Phenylselanyl)nonan-2-ol seleniranium->threo_product water H₂O water->seleniranium Nucleophilic Attack (anti-addition)

Caption: Mechanism of hydroxyselenenylation leading to anti-addition.

Experimental Protocols

General Protocol for Diastereoselective Hydroxyselenenylation of (E)-non-2-ene

This protocol is a general guideline and may require optimization based on your specific experimental setup and desired outcome.

  • Reaction Setup:

    • To a solution of (E)-non-2-ene (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) at the desired temperature (e.g., -78 °C), add the selenium electrophile (e.g., phenylselenyl chloride, 1.1 mmol) dropwise.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Nucleophilic Addition:

    • After the addition of the selenium electrophile is complete, add a mixture of water and a co-solvent (e.g., tetrahydrofuran) to the reaction.

  • Workup:

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio using ¹H NMR or ¹³C NMR spectroscopy by integrating the signals corresponding to each diastereomer.

Data Presentation

The diastereomeric ratio (d.r.) is highly dependent on the specific reaction conditions. The following tables summarize expected outcomes based on the principles of stereospecific anti-addition.

Table 1: Expected Major Diastereomer based on Alkene Geometry

Starting AlkeneSelenium ElectrophileSolvent (Typical)Temperature (Typical)Expected Major Diastereomer
(E)-non-2-enePhSeClCH₂Cl₂-78 °C to 0 °Cthreo
(Z)-non-2-enePhSeClCH₂Cl₂-78 °C to 0 °Cerythro
(E)-non-2-eneN-PSSCH₂Cl₂-78 °C to 0 °Cthreo
(Z)-non-2-eneN-PSSCH₂Cl₂-78 °C to 0 °Cerythro

Table 2: Troubleshooting Guide for Diastereoselectivity

ObservationPotential CauseSuggested Action
Low d.r. (e.g., ~1:1)Impure starting alkene (E/Z mixture)Verify purity of starting alkene by GC or NMR. Purify if necessary.
Reaction temperature is too high.Decrease the reaction temperature (e.g., to -78 °C).
Solvent is too polar.Switch to a less polar solvent (e.g., from THF to CH₂Cl₂ or hexanes).
Unexpected diastereomer as major productIncorrect assignment of alkene geometry.Confirm the geometry of the starting alkene using appropriate analytical techniques.
Competing syn-addition pathway.This is less common but can be influenced by the electrophile and substrate. Consider a different selenium source.
Low overall yieldReagents are not pure or are degraded.Use freshly purified reagents.
Reaction conditions are not optimal.Systematically vary temperature, solvent, and reaction time.

References

Stability issues and degradation pathways of 3-(Phenylselanyl)nonan-2-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-(Phenylselanyl)nonan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to oxidation, sensitivity to light, and potential for thermal degradation. The phenylselanyl moiety is prone to oxidation, which can lead to the formation of selenoxides and selenones. These intermediates can undergo further reactions, such as elimination, to yield degradation products. The compound may also be sensitive to acidic and basic conditions, which could catalyze degradation.

Q2: How should I properly store this compound?

A2: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] Use of an amber vial will protect it from light.[1] For long-term storage, refrigeration or freezing is recommended. Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemistry of analogous alkyl phenyl selenides, the likely degradation products could include non-2-ene (from selenoxide elimination), nonan-2-ol, diphenyl diselenide, and various oxidized selenium species such as phenylseleninic acid.[2][3] Under certain oxidative conditions in the presence of alcohols, ether byproducts could also be formed.[4][5]

Q4: Is this compound sensitive to air?

A4: Yes, organoselenium compounds can be sensitive to air, primarily due to the risk of oxidation of the selenium atom.[1] It is recommended to handle this compound under an inert atmosphere, especially when in solution or during long-term storage, to prevent the formation of oxidized impurities.[6][7]

Q5: Can I use common oxidizing agents in reactions involving this compound?

A5: Caution should be exercised when using oxidizing agents. Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can oxidize the selenium atom to a selenoxide or selenone, which may lead to unintended side reactions like selenoxide elimination.[2][3][4][5] If oxidation is not the desired transformation, alternative synthetic strategies should be considered.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Unexpected peaks in NMR/LC-MS after short-term storage. Oxidation of the selenium atom to selenoxide.Store the compound under an inert atmosphere and in the dark. Re-purify the sample if necessary.
Formation of an alkene byproduct (non-2-ene) during a reaction. In-situ oxidation to a selenoxide followed by syn-elimination.[3]Ensure all solvents and reagents are degassed and free of peroxides. Run the reaction under a strict inert atmosphere.
Low recovery of the compound after workup. The compound may be partially soluble in the aqueous phase, or it may have degraded due to pH changes during extraction.[8]Check the pH of the aqueous layer and adjust if necessary to ensure the compound remains in the organic phase. Minimize the duration of the workup.
Discoloration of the sample (e.g., turning yellow). Possible formation of diphenyl diselenide, which is a yellow solid, due to C-Se bond cleavage.Handle the compound in the absence of light and air.[1] If discoloration occurs, analyze the sample for the presence of diphenyl diselenide.
Inconsistent reaction outcomes. Variability in the quality of starting material or reagents. Traces of oxygen or water can significantly affect the reaction.[6]Use freshly purified starting material and anhydrous, degassed solvents. Ensure all glassware is thoroughly dried.

Degradation Pathways

The primary degradation pathway for this compound is initiated by oxidation of the selenium atom. The resulting selenoxide is a key intermediate that can undergo further reactions.

This compound This compound Selenoxide Intermediate Selenoxide Intermediate This compound->Selenoxide Intermediate Oxidation (e.g., H2O2, m-CPBA) Non-2-ene Non-2-ene Selenoxide Intermediate->Non-2-ene Syn-Elimination Phenylselenenic Acid Phenylselenenic Acid Selenoxide Intermediate->Phenylselenenic Acid Hydrolysis Diphenyl Diselenide Diphenyl Diselenide Phenylselenenic Acid->Diphenyl Diselenide Dimerization Phenylseleninic Acid Phenylseleninic Acid Phenylselenenic Acid->Phenylseleninic Acid Further Oxidation

Caption: Oxidative Degradation Pathway of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation products and pathways for this compound under various stress conditions.[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to identify and quantify the parent compound and any degradation products.

4. Data Presentation:

Stress Condition % Degradation of Parent Compound Major Degradation Products (and % Area)
0.1 M HCl, 60 °C, 24h
0.1 M NaOH, 60 °C, 24h
3% H₂O₂, RT, 24h
80 °C, 48h (Solid)
UV light (254 nm), 24h
Protocol 2: Handling of Air-Sensitive this compound

This protocol describes the safe handling of the compound to prevent air-induced degradation.[10][11]

1. Equipment:

  • Schlenk line or glove box

  • Dry, degassed solvents

  • Oven-dried glassware

  • Syringes and needles

2. Procedure:

  • In a Glove Box:

    • Bring the sealed vial of the compound into the glove box antechamber and evacuate and refill with inert gas several times before bringing it into the main chamber.

    • Weigh the desired amount of the compound in the glove box and dissolve it in a dry, degassed solvent.

  • Using a Schlenk Line:

    • Assemble the oven-dried glassware and connect it to the Schlenk line.

    • Evacuate the glassware and backfill with an inert gas (e.g., argon or nitrogen) at least three times.

    • Under a positive pressure of inert gas, quickly open the flask, add the compound, and reseal.

    • Add dry, degassed solvent via a syringe.

cluster_glovebox Glove Box Workflow cluster_schlenkline Schlenk Line Workflow Enter Antechamber Enter Antechamber Evacuate & Refill Evacuate & Refill Enter Antechamber->Evacuate & Refill Enter Main Chamber Enter Main Chamber Evacuate & Refill->Enter Main Chamber Weigh Compound Weigh Compound Enter Main Chamber->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Assemble Glassware Assemble Glassware Evacuate & Backfill (x3) Evacuate & Backfill (x3) Assemble Glassware->Evacuate & Backfill (x3) Add Compound Add Compound Evacuate & Backfill (x3)->Add Compound Add Solvent via Syringe Add Solvent via Syringe Add Compound->Add Solvent via Syringe

Caption: Experimental Workflows for Handling Air-Sensitive Compounds.

References

Addressing solubility problems of 3-(Phenylselanyl)nonan-2-OL in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Phenylselanyl)nonan-2-OL. The information provided is designed to help address common solubility challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of this compound?

Q2: What is the recommended first-line solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of nonpolar compounds for biological assays.[3][4] It can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[3]

Q3: I am observing precipitation when I add my DMSO stock solution of this compound to my aqueous assay buffer. What should I do?

A3: This is a common issue when diluting a compound from a high concentration in an organic solvent into an aqueous medium. Here are several troubleshooting steps:

  • Decrease the final assay concentration: The compound may be exceeding its solubility limit in the final assay buffer. Try performing a serial dilution to determine the maximum tolerable concentration.

  • Optimize the final DMSO concentration: While DMSO is widely used, high concentrations can be toxic to cells.[5][6] It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and consistent across all experimental conditions.[5][6]

  • Use a pre-dilution step: Before adding the compound to your final assay volume, try a serial dilution in your assay buffer.

  • Consider alternative solvents or co-solvents: If DMSO is not effective or causes cellular toxicity, other solvents or co-solvents can be explored.

Q4: What are some alternative solvents or excipients I can use to improve the solubility of this compound?

A4: Several alternatives to DMSO can be considered, including:

  • Ethanol: Often used for plant-derived compounds, but can also have effects on cells, so careful concentration control is necessary.[5]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate nonpolar compounds, increasing their aqueous solubility. β-cyclodextrin has been shown to have minimal effects on some cell-based assays.[5][6]

  • Polyethylene glycol (PEG): Particularly lower molecular weight PEGs like PEG-400 can be used as solvents.[4]

  • Surfactants: Non-ionic surfactants like Tween® 80 can be used to create stable dispersions.

Troubleshooting Guide

Issue: Compound Precipitation in Assay Medium

This is a primary challenge when working with poorly soluble compounds like this compound. The following workflow can help diagnose and resolve this issue.

G start Precipitation Observed in Assay check_conc Is the final compound concentration too high? start->check_conc reduce_conc Action: Decrease final compound concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No consider_alternatives Still Precipitating? reduce_conc->consider_alternatives reduce_dmso Action: Lower final DMSO concentration check_dmso->reduce_dmso Yes check_protocol Is the dilution protocol optimal? check_dmso->check_protocol No reduce_dmso->consider_alternatives modify_protocol Action: Use serial dilutions in assay buffer check_protocol->modify_protocol No check_protocol->consider_alternatives Yes modify_protocol->consider_alternatives use_solubilizer Action: Test alternative solvents/excipients consider_alternatives->use_solubilizer Yes failure Further Formulation Development Needed consider_alternatives->failure No success Solubility Issue Resolved use_solubilizer->success

Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh 3.14 mg of this compound (Molecular Weight: 314.35 g/mol ).

  • Add 1 mL of high-purity, anhydrous DMSO.

  • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

  • Visually inspect the solution for any undissolved particulates. If necessary, gently warm the solution to 37°C to aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Assessing Compound Solubility in Different Solvents

This protocol helps determine the most suitable solvent for your experiments.

  • Prepare a high-concentration stock solution of this compound in the test solvent (e.g., 50 mM in DMSO, Ethanol, PEG-400).

  • In a clear microplate, add 98 µL of your aqueous assay buffer to each well.

  • Add 2 µL of the stock solution to the first well (this will be a 1:50 dilution).

  • Mix thoroughly by pipetting up and down.

  • Visually inspect for precipitation immediately and after a set incubation time (e.g., 1 hour) at the assay temperature.

  • If no precipitation is observed, perform a serial dilution across the plate to determine the highest concentration that remains in solution.

  • It is recommended to also assess the effect of the solvent on the assay readout (e.g., cell viability, enzyme activity) in parallel.

Data Presentation

Table 1: Common Solvents and Their Properties for In Vitro Assays

Solvent/ExcipientTypical Starting Concentration in AssayProsCons
DMSO < 0.5%[5][6]Dissolves a wide range of compounds, miscible with water.[3]Can be toxic to cells at higher concentrations.[5][6]
Ethanol < 0.5%Good solvent for many natural products.Can have biological effects on cells.[5]
β-Cyclodextrin 0.1 - 100 µg/mL[5]Can increase aqueous solubility with low cellular toxicity.[5][6]May not be effective for all compounds.
PEG-400 0.5 - 2.5%[4]Generally well-tolerated by cells.[4]May not be as effective at solubilizing highly nonpolar compounds as DMSO.

Signaling Pathway Considerations

While the specific biological targets of this compound are likely under investigation, its lipophilic nature suggests it could interact with cellular membranes and potentially modulate signaling pathways involving lipid messengers or membrane-bound receptors. Organoselenium compounds are also known to interact with redox signaling pathways.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound This compound Membrane Lipid Bilayer Compound->Membrane Intercalation Receptor Membrane Receptor Compound->Receptor Binding ROS Reactive Oxygen Species (ROS) Compound->ROS Modulation LipidMediators Lipid Second Messengers Membrane->LipidMediators Downstream Downstream Cellular Effects Receptor->Downstream RedoxSignaling Redox Signaling (e.g., Nrf2, NF-kB) ROS->RedoxSignaling RedoxSignaling->Downstream LipidMediators->Downstream

Potential signaling interactions of a lipophilic compound.

References

Technical Support Center: Optimizing Reactions with 3-(Phenylselanyl)nonan-2-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for reactions involving 3-(Phenylselanyl)nonan-2-OL and similar chiral organoselenium compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions where this compound or similar structures are used?

A1: Chiral organoselenium compounds like this compound are frequently employed as catalysts or key intermediates in various stereoselective reactions. These include asymmetric oxidations, electrophilic cyclizations, and palladium-catalyzed cross-coupling reactions.[1][2][3] The unique reactivity of the selenium atom allows for specific and selective transformations under mild conditions.[3][4]

Q2: How does catalyst loading typically affect reaction yield and enantioselectivity?

A2: Catalyst loading is a critical parameter that can significantly impact both the yield and the stereoselectivity of a reaction. Generally, increasing the catalyst loading can lead to higher reaction rates and yields. However, excessively high loadings can sometimes result in the formation of byproducts or catalyst aggregation, leading to decreased efficiency. For stereoselective reactions, the catalyst loading can influence the enantiomeric excess (ee), and optimal loading needs to be determined empirically for each specific reaction.[5]

Q3: What are the signs of catalyst deactivation in reactions involving organoselenium compounds?

A3: Catalyst deactivation can manifest as a stalled or sluggish reaction, a decrease in product yield over time, or a loss of stereoselectivity. In the case of organoselenium catalysts, deactivation can occur through oxidation of the selenium center to a higher oxidation state, or through the formation of inactive selenium species. Monitoring the reaction progress by techniques like TLC or LC-MS can help in identifying potential deactivation.

Q4: Can the solvent choice influence the optimal catalyst loading?

A4: Absolutely. The solvent plays a crucial role in catalysis by affecting the solubility of the catalyst and reactants, the stability of intermediates, and the overall reaction rate. A solvent that solubilizes the catalyst effectively may allow for lower catalyst loadings. Common solvents for reactions involving organoselenium compounds include dioxane, ethanol, and acetic acid.[6][7][8] The optimal catalyst loading should be re-evaluated when changing the solvent system.

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during reactions with this compound.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Insufficient Catalyst Loading Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%) to determine the optimal concentration.
Catalyst Deactivation - Ensure anhydrous and inert reaction conditions to prevent catalyst oxidation. - Consider the use of a co-oxidant or additive to regenerate the active catalytic species.[7]
Poor Substrate Reactivity - Increase the reaction temperature. - Screen different solvents to improve substrate and catalyst solubility.[6][8]
Incorrect Reaction Conditions Verify the pH, temperature, and concentration of all reagents as specified in the protocol.
Issue 2: Poor Enantioselectivity (Low ee)
Potential Cause Suggested Solution
Suboptimal Catalyst Loading Vary the catalyst loading; sometimes a lower loading can lead to improved enantioselectivity by minimizing background uncatalyzed reactions.
Inappropriate Solvent Screen a range of solvents with varying polarities as the solvent can significantly influence the chiral induction.
Incorrect Temperature Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.
Presence of Impurities Ensure the purity of the starting materials and the catalyst, as impurities can interfere with the chiral environment.
Issue 3: Inconsistent Reaction Results
Potential Cause Suggested Solution
Variability in Catalyst Quality Use a catalyst from a single, reputable batch for a series of experiments to ensure consistency.
Atmospheric Contamination Employ rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line) to exclude oxygen and moisture.
Inconsistent Reagent Addition Utilize syringe pumps for the slow and consistent addition of critical reagents.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in an Asymmetric Oxidation

This protocol provides a general workflow for optimizing catalyst loading for an asymmetric oxidation reaction using a chiral organoselenium catalyst.

  • Initial Screening:

    • Set up a series of small-scale reactions with varying catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol%).

    • Keep all other reaction parameters (substrate concentration, temperature, solvent, and reaction time) constant.

    • Monitor the reactions by a suitable analytical method (e.g., TLC, GC, or LC-MS) to determine the conversion and yield.

    • Analyze the enantiomeric excess (ee) of the product for each reaction using chiral HPLC or GC.

  • Data Analysis:

    • Create a table summarizing the catalyst loading, yield, and enantiomeric excess for each reaction.

    • Plot the yield and ee as a function of catalyst loading to visualize the trend and identify the optimal range.

  • Refinement:

    • Based on the initial screen, perform a more focused set of experiments around the apparent optimal catalyst loading to fine-tune the conditions.

    • Consider the cost and availability of the catalyst when selecting the final optimal loading for larger-scale reactions.

Table 1: Example Data for Catalyst Loading Optimization

EntryCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
10.53592
21.06895
32.08594
45.09290
510.09388

Visualizations

Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_ee Troubleshooting Poor Enantioselectivity cluster_inconsistent Troubleshooting Inconsistent Results Start Reaction Issue Identified Low_Yield Low or No Yield Start->Low_Yield Check Yield Poor_EE Poor Enantioselectivity Start->Poor_EE Check ee Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Check Reproducibility Increase_Loading Increase Catalyst Loading Low_Yield->Increase_Loading Check_Deactivation Check for Deactivation Low_Yield->Check_Deactivation Optimize_Conditions Optimize Conditions (T, Solvent) Low_Yield->Optimize_Conditions Vary_Loading Vary Catalyst Loading Poor_EE->Vary_Loading Screen_Solvents Screen Solvents Poor_EE->Screen_Solvents Lower_Temp Lower Temperature Poor_EE->Lower_Temp Check_Catalyst_Quality Check Catalyst Quality Inconsistent_Results->Check_Catalyst_Quality Inert_Atmosphere Ensure Inert Atmosphere Inconsistent_Results->Inert_Atmosphere Consistent_Addition Ensure Consistent Reagent Addition Inconsistent_Results->Consistent_Addition End Problem Resolved Increase_Loading->End Check_Deactivation->End Optimize_Conditions->End Vary_Loading->End Screen_Solvents->End Lower_Temp->End Check_Catalyst_Quality->End Inert_Atmosphere->End Consistent_Addition->End

Caption: Troubleshooting workflow for common reaction issues.

Caption: Workflow for optimizing catalyst loading.

References

Enhancing the long-term storage stability of 3-(Phenylselanyl)nonan-2-OL

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-(Phenylselanyl)nonan-2-OL

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the long-term storage stability of this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during the storage and handling of this compound.

Issue 1: Visual Changes in the Sample (Color Change, Precipitation)

  • Question: My sample of this compound, which was initially a colorless oil, has developed a yellow or reddish tint and/or a precipitate has formed after a period of storage. What could be the cause and how can I resolve this?

  • Answer: Discoloration and precipitation are common indicators of compound degradation. For organoselenium compounds like this compound, these changes are often due to oxidation or exposure to light. The phenylselanyl group is susceptible to oxidation, which can lead to the formation of colored byproducts such as diphenyl diselenide (PhSe)2, which is a yellow-orange solid.

    Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the sample has been stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature.

    • Purity Analysis: Analyze the sample using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to identify the impurities. The presence of signals corresponding to diphenyl diselenide can confirm oxidation.

    • Purification: If degradation is confirmed, the compound may need to be re-purified. Standard chromatographic techniques such as column chromatography can be used to remove polar impurities and colored byproducts.

    • Preventative Measures: For future storage, ensure the compound is handled strictly under inert conditions and stored in an amber vial or a container wrapped in aluminum foil to prevent light exposure.[1][2][3]

Issue 2: Inconsistent Results in Biological Assays

  • Question: I am observing a loss of potency or inconsistent results in my biological assays using a previously stored sample of this compound. Could this be related to storage stability?

  • Answer: Yes, a loss of biological activity is a strong indicator of chemical degradation. The hydroxyl and phenylselanyl functional groups in this compound are crucial for its biological activity. Oxidation of the selenium atom or other structural changes can lead to a significant decrease in the compound's efficacy.

    Troubleshooting Steps:

    • Purity and Integrity Check: Re-characterize the stored sample using analytical methods such as HPLC, LC-MS, and NMR to determine its purity and confirm its chemical structure.

    • Comparison with a Fresh Sample: If possible, compare the analytical data and biological activity of the stored sample with a freshly synthesized or newly opened batch.

    • Review Handling Procedures: Ensure that the compound is not repeatedly exposed to air or light during weighing and preparation of solutions for assays. Use freshly prepared solutions for biological experiments whenever possible.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for this compound?

    • A1: To ensure long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial at a temperature of -20°C or lower.[4] It is crucial to minimize exposure to air, moisture, and light.[1][2]

  • Q2: How can I safely handle this compound to prevent degradation?

    • A2: Handle the compound in a glovebox or under a constant stream of an inert gas like argon or nitrogen.[5] Use clean, dry glassware and syringes. For weighing and transferring, do so in a controlled environment and minimize the time the container is open to the atmosphere.

  • Q3: What are the likely degradation pathways for this compound?

    • A3: The primary degradation pathways are likely to be oxidation and photolysis.[6][7] The selenium atom is susceptible to oxidation, potentially forming selenoxides, which can then undergo further reactions.[8] Exposure to UV or visible light can also promote degradation.[1][2]

  • Q4: Which analytical techniques are best suited for assessing the stability of this compound?

    • A4: A combination of chromatographic and spectroscopic methods is recommended.

      • HPLC/UPLC: To determine purity and quantify degradation products.

      • LC-MS: To identify the mass of degradation products.

      • NMR (¹H, ¹³C, ⁷⁷Se): To confirm the structure of the parent compound and identify impurities.

      • FT-IR: To monitor changes in functional groups.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time 0): Immediately analyze the freshly prepared solution by HPLC to establish the initial purity profile.

  • Storage Conditions: Aliquot the stock solution into several amber vials, purge with argon, and store under different conditions (e.g., -20°C protected from light, 4°C protected from light, room temperature with light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition and analyze by HPLC.

  • Data Analysis: Compare the chromatograms over time to monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.

Protocol 2: Identification of Degradation Products by LC-MS

  • Sample Analysis: Analyze a degraded sample of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Mass-to-Charge Ratio (m/z) Determination: Identify the m/z values of the parent compound and any new peaks observed in the chromatogram.

  • Structure Elucidation: Based on the mass of the degradation products, propose potential chemical structures. For example, an increase in mass by 16 amu could indicate oxidation to a selenoxide.

Data Presentation

Table 1: Stability of this compound under Various Storage Conditions (Hypothetical Data)

Storage ConditionTimePurity (%) by HPLCAppearance
-20°C, Inert, Dark0 months99.5Colorless Oil
3 months99.4Colorless Oil
6 months99.2Colorless Oil
4°C, Inert, Dark0 months99.5Colorless Oil
3 months98.1Faint Yellow Oil
6 months96.5Yellow Oil
Room Temp, Air, Light0 months99.5Colorless Oil
1 week91.0Yellow Oil with Precipitate
1 month75.2Orange Oil with Precipitate

Mandatory Visualization

Below is a troubleshooting workflow for addressing the stability issues of this compound.

Troubleshooting Workflow for this compound Stability Troubleshooting Workflow for this compound Stability start Start: Stability Issue Identified (e.g., color change, loss of activity) check_storage Step 1: Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analytical_chem Step 2: Perform Analytical Chemistry (HPLC, LC-MS, NMR) check_storage->analytical_chem degradation_confirmed Degradation Confirmed? analytical_chem->degradation_confirmed re_purify Step 3: Re-purify Compound (e.g., Column Chromatography) degradation_confirmed->re_purify Yes end_good End: Compound is Stable degradation_confirmed->end_good No implement_preventative Step 4: Implement Preventative Measures (Inert gas, amber vial, -20°C) re_purify->implement_preventative end_bad End: Synthesize New Batch re_purify->end_bad Purification Unsuccessful implement_preventative->end_good

Caption: Troubleshooting workflow for stability issues.

Here is a diagram illustrating the potential degradation pathways of this compound.

Potential Degradation Pathways of this compound Potential Degradation Pathways of this compound parent This compound oxidation Oxidation (O2, Peroxides) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis selenoxide Selenoxide Intermediate oxidation->selenoxide diselenide Diphenyl Diselenide (PhSe)2 photolysis->diselenide elimination Syn-elimination selenoxide->elimination alkene Non-2-en-3-ol + PhSeOH elimination->alkene

References

Validation & Comparative

A Comparative Study of 3-(Phenylselanyl)nonan-2-ol and its Sulfur Analog for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical and biological properties of 3-(Phenylselanyl)nonan-2-ol and its sulfur counterpart, 3-(Phenylthio)nonan-2-ol. Organoselenium and organosulfur compounds are of significant interest in medicinal chemistry due to their diverse biological activities, particularly their antioxidant properties. This document outlines detailed synthetic protocols, comparative physicochemical data, and methods for evaluating their biological efficacy, supported by predictive data and established experimental procedures.

I. Chemical Synthesis and Characterization

The synthesis of both this compound and 3-(Phenylthio)nonan-2-ol can be achieved through the nucleophilic ring-opening of a common precursor, 1,2-epoxynonane. This approach allows for a direct comparison of the reactivity of the corresponding selenium and sulfur nucleophiles.

Experimental Workflow:

reagents Benzeneselenol (PhSeH) or Thiophenol (PhSH) + Sodium Hydride (NaH) intermediate Sodium Phenylselenide (PhSeNa) or Sodium Phenylthiolate (PhSNa) reagents->intermediate Deprotonation epoxide 1,2-Epoxynonane product_se This compound epoxide->product_se product_s 3-(Phenylthio)nonan-2-ol epoxide->product_s intermediate->product_se Nucleophilic Attack intermediate->product_s Nucleophilic Attack workup Aqueous Workup & Purification product_se->workup product_s->workup

Caption: Synthetic pathway for this compound and 3-(Phenylthio)nonan-2-ol.

Experimental Protocols

1. Synthesis of Sodium Phenylselenide and Sodium Phenylthiolate:

  • Materials: Benzeneselenol (PhSeH) or Thiophenol (PhSH), Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF).

  • Procedure: To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., Argon), a solution of benzeneselenol or thiophenol (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour to ensure complete deprotonation, yielding the corresponding sodium phenylselenide (PhSeNa) or sodium phenylthiolate (PhSNa) solution.

2. Synthesis of this compound and 3-(Phenylthio)nonan-2-ol:

  • Materials: 1,2-Epoxynonane, solution of PhSeNa or PhSNa in THF.

  • Procedure: The solution of the nucleophile (PhSeNa or PhSNa) is cooled to 0 °C, and a solution of 1,2-epoxynonane (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Predicted Physicochemical and Spectroscopic Data

Due to the absence of direct experimental data in the literature for these specific compounds, the following data are predicted based on known values for analogous β-hydroxy selenides and sulfides.

PropertyThis compound (Predicted)3-(Phenylthio)nonan-2-ol (Predicted)
Molecular Formula C₁₅H₂₄OSeC₁₅H₂₄OS
Molecular Weight 299.31 g/mol 252.42 g/mol
Appearance Colorless to pale yellow oilColorless oil
¹H NMR (CDCl₃, 400 MHz) δ 7.55-7.45 (m, 2H), 7.30-7.20 (m, 3H), 3.85 (m, 1H), 3.20-3.00 (m, 2H), 1.60-1.20 (m, 12H), 0.88 (t, 3H)δ 7.40-7.30 (m, 2H), 7.25-7.15 (m, 3H), 3.70 (m, 1H), 3.10-2.90 (m, 2H), 1.60-1.20 (m, 12H), 0.88 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 133.0, 129.5, 129.0, 127.0, 71.0, 40.0, 32.0, 29.5, 29.0, 25.5, 22.5, 14.0δ 136.0, 129.0, 128.5, 126.0, 70.0, 42.0, 32.0, 29.5, 29.0, 25.5, 22.5, 14.0
Mass Spectrometry (EI) M⁺ at m/z 299 (with characteristic selenium isotope pattern), fragments from C-C bond cleavage adjacent to the hydroxyl and phenylselanyl groups.M⁺ at m/z 252, fragments corresponding to cleavage at the C-S bond and adjacent to the hydroxyl group.

II. Comparative Biological Activity: Antioxidant Potential

The primary biological activity of interest for these compounds is their antioxidant capacity. This can be assessed through various in vitro assays that measure their ability to scavenge free radicals and mimic the action of antioxidant enzymes.

Signaling Pathway of Antioxidant Action:

cluster_direct Direct Radical Scavenging cluster_indirect Enzyme Mimetic Activity ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species ROS->Neutralized Donates e⁻ or H• Compound This compound or 3-(Phenylthio)nonan-2-ol Compound->Neutralized H2O Water (H₂O) Compound->H2O Catalyzes reduction (GPx-like activity) GPx Glutathione Peroxidase (GPx) GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG H2O2 Hydrogen Peroxide (H₂O₂) H2O2->H2O

Caption: Mechanisms of antioxidant activity for the target compounds.

Experimental Protocols for Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

    • In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Principle: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, a blue/green chromophore, leading to a decrease in absorbance.

  • Procedure:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add different concentrations of the test compound to the diluted ABTS radical cation solution.

    • After a 6-minute incubation, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

3. Glutathione Peroxidase (GPx)-like Activity Assay:

  • Principle: This assay determines the ability of the selenium compound to mimic the function of the selenoenzyme glutathione peroxidase by catalyzing the reduction of hydrogen peroxide (H₂O₂) or an organic hydroperoxide by glutathione (GSH). The rate of GSH consumption or NADPH oxidation (in a coupled reaction with glutathione reductase) is monitored.

  • Procedure:

    • The reaction mixture contains phosphate buffer, GSH, glutathione reductase, NADPH, and the test compound.

    • The reaction is initiated by the addition of a hydroperoxide substrate (e.g., H₂O₂ or cumene hydroperoxide).

    • The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time.

    • The GPx-like activity is calculated from the rate of NADPH consumption.

III. Comparative Performance and Discussion

Based on the established principles of organoselenium and organosulfur chemistry, the following performance differences are anticipated:

FeatureThis compound (Anticipated)3-(Phenylthio)nonan-2-ol (Anticipated)
Nucleophilicity Phenylselenide anion (PhSe⁻) is generally a stronger nucleophile than the thiolate anion, which may lead to faster reaction kinetics in the synthesis.Phenylthiolate anion (PhS⁻) is a potent nucleophile, but generally less so than its selenium counterpart.
Antioxidant Activity Expected to exhibit significantly higher antioxidant activity. The lower bond dissociation energy of the Se-H bond in the corresponding selenol and the greater stability of the resulting selenyl radical contribute to enhanced radical scavenging. It is also expected to show potent GPx-like activity.Expected to show moderate antioxidant activity. The S-H bond is stronger than the Se-H bond, making hydrogen atom transfer less favorable. It is not expected to exhibit significant GPx-like activity.
Stability May be more susceptible to oxidation compared to the sulfur analog.Generally more stable towards oxidation.
Toxicity Organoselenium compounds can exhibit a narrow therapeutic window, and toxicity is a critical consideration in drug development.Organosulfur compounds are generally considered to have a better toxicity profile.

Logical Relationship of Properties:

Se_properties Selenium Properties (Larger size, lower electronegativity) SeH_bond Weaker Se-H Bond Se_properties->SeH_bond Reactivity_Se Higher Nucleophilicity of PhSe⁻ Se_properties->Reactivity_Se Toxicity_Se Potential for Higher Toxicity Se_properties->Toxicity_Se S_properties Sulfur Properties (Smaller size, higher electronegativity) SH_bond Stronger S-H Bond S_properties->SH_bond Reactivity_S Lower Nucleophilicity of PhS⁻ S_properties->Reactivity_S Toxicity_S Generally Lower Toxicity S_properties->Toxicity_S Antioxidant_Se Higher Antioxidant Activity SeH_bond->Antioxidant_Se Antioxidant_S Lower Antioxidant Activity SH_bond->Antioxidant_S GPx_mimic GPx-like Activity Antioxidant_Se->GPx_mimic

Caption: Relationship between elemental properties and biological activity.

IV. Conclusion

This guide provides a framework for the comparative study of this compound and its sulfur analog. While the selenium compound is predicted to exhibit superior antioxidant activity, particularly in mimicking glutathione peroxidase, considerations of synthetic efficiency, stability, and toxicological profile are crucial for its potential development as a therapeutic agent. The sulfur analog, while likely less potent as an antioxidant, may offer advantages in terms of stability and a more favorable safety profile. The experimental protocols outlined herein will enable researchers to generate the necessary data for a direct and objective comparison of these two promising classes of compounds.

Validating the Antioxidant Activity of 3-(Phenylselanyl)nonan-2-OL: A Comparative Guide Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for validating the antioxidant activity of the novel organoselenium compound, 3-(Phenylselanyl)nonan-2-OL, against established antioxidant standards: Trolox, Ascorbic Acid, and Gallic Acid. The document outlines the detailed experimental protocols for three widely accepted antioxidant assays—DPPH, ABTS, and FRAP—and presents a clear structure for data comparison.

Introduction

Organoselenium compounds have garnered significant interest in the field of antioxidant research due to their potential to mimic the activity of endogenous selenoenzymes, such as glutathione peroxidase (GPx). These enzymes play a crucial role in the detoxification of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound this compound is a novel molecule within this class, and its antioxidant potential requires rigorous evaluation. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals to systematically assess its efficacy relative to well-characterized antioxidant agents.

Experimental Protocols

To ensure a standardized and reproducible comparison, the following detailed experimental protocols for the DPPH, ABTS, and FRAP assays are provided.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Procedure:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of this compound and the standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid) are prepared in methanol.

  • In a 96-well plate, 100 µL of each sample concentration is mixed with 100 µL of the DPPH solution.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of this compound and the standard antioxidants are prepared.

  • 10 µL of each sample concentration is mixed with 1 mL of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for 6 minutes.

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated as in the DPPH assay.

  • The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same percentage of inhibition as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Various concentrations of this compound and the standard antioxidants are prepared.

  • 10 µL of each sample concentration is mixed with 300 µL of the FRAP reagent.

  • The mixture is incubated at 37°C for 4 minutes.

  • The absorbance is measured at 593 nm.

  • A standard curve is constructed using known concentrations of FeSO₄·7H₂O.

  • The antioxidant capacity is expressed as µM of Fe(II) equivalents per µM of the antioxidant.

Data Presentation

The antioxidant activities of this compound and the standard compounds should be determined and summarized in the following tables.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µM)
This compound Data to be determined
Trolox3.77 ± 0.08[1]
Ascorbic AcidValue varies significantly based on assay conditions
Gallic Acid13.2 µM[2]

Table 2: ABTS Radical Cation Scavenging Activity

CompoundTEAC (Trolox Equivalents)
This compound Data to be determined
Trolox1.0 (by definition)
Ascorbic AcidValue varies significantly based on assay conditions
Gallic AcidValue varies significantly based on assay conditions

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II)/µM)
This compound Data to be determined
TroloxValue varies significantly based on assay conditions
Ascorbic AcidValue varies significantly based on assay conditions
Gallic AcidValue varies significantly based on assay conditions

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH + 100 µL Sample DPPH_sol->Mix Sample_sol Test Compound & Standards in Methanol Sample_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_reagent Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_reagent->Dilute_ABTS Mix Mix 10 µL Sample + 1 mL Diluted ABTS•+ Dilute_ABTS->Mix Sample_sol Prepare Test Compound & Standards Sample_sol->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & TEAC Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Warm_reagent Warm Reagent to 37°C FRAP_reagent->Warm_reagent Mix Mix 10 µL Sample + 300 µL FRAP Reagent Warm_reagent->Mix Sample_sol Prepare Test Compound & Standards Sample_sol->Mix Incubate Incubate 4 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (µM Fe(II) Equivalents) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Conclusion

This guide provides the necessary framework to validate the antioxidant activity of this compound. By adhering to the detailed protocols and utilizing the provided data structure, researchers can generate robust and comparable data. The antioxidant capacity of the novel compound, once determined, can be directly compared to the established standards, providing a clear indication of its potential as a new antioxidant agent. The lack of currently available public data for this compound highlights the necessity for the experimental work outlined herein.

References

Comparison of different synthetic routes to 3-(Phenylselanyl)nonan-2-OL

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the targeted synthesis of functionalized molecules is of paramount importance. This guide provides a comparative analysis of two primary synthetic routes to 3-(phenylselanyl)nonan-2-ol, a model β-hydroxy phenylselenide. The comparison focuses on reaction mechanisms, regioselectivity, and representative experimental protocols, supported by quantitative data to aid in methodological selection.

Comparison of Synthetic Routes

Two principal strategies for the synthesis of this compound are the ring-opening of a suitable epoxide and the hydroxyselenenylation of an alkene. Each approach presents distinct advantages and challenges, particularly concerning regioselectivity and substrate availability.

FeatureRoute 1: Epoxide Ring-OpeningRoute 2: Hydroxyselenenylation of Alkene
Starting Materials 1,2-Epoxynonane, Diphenyl diselenide1-Nonene, Phenylselanylating agent (e.g., NPSP)
Key Reagents Reducing agent (e.g., NaBH₄) or PhSeZnClAcid catalyst (e.g., CSA), Water
Mechanism Sₙ2 nucleophilic attackElectrophilic addition
Regioselectivity High (attack at the less hindered carbon)Generally Markovnikov (can be an issue)
Stereochemistry Anti-additionTypically anti-addition
Representative Yield 60-95%Good to excellent, but regioselectivity dependent
Key Advantages High regioselectivity for terminal epoxidesMilder conditions in some variations
Key Disadvantages Requires pre-synthesis of the epoxidePotential for mixture of regioisomers with terminal alkenes

Experimental Protocols

The following are representative experimental protocols adapted from general procedures for the synthesis of β-hydroxy phenylselenides.

Route 1: Synthesis via Ring-Opening of 1,2-Epoxynonane

This method involves the in-situ generation of a phenylselanyl nucleophile, which then opens the epoxide ring in an Sₙ2 fashion. The attack occurs at the less sterically hindered carbon, leading to the desired this compound.

Experimental Procedure:

  • To a solution of diphenyl diselenide (0.25 mmol) in ethanol (5 mL) at 0 °C under an inert atmosphere, sodium borohydride (0.50 mmol) is added portion-wise. The reaction mixture is stirred until the yellow color of the diselenide disappears, indicating the formation of sodium phenylselenide.

  • A solution of 1,2-epoxynonane (0.50 mmol) in ethanol (2 mL) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 3-5 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Expected Yield: Based on similar reactions, yields in the range of 70-90% can be expected.

Route 2: Synthesis via Hydroxyselenenylation of 1-Nonene

This route employs an electrophilic selenium species to react with an alkene in the presence of water as a nucleophile. A common reagent for this transformation is N-(phenylseleno)phthalimide (NPSP). The regioselectivity of this reaction is a critical consideration. For a terminal alkene like 1-nonene, this reaction typically follows Markovnikov's rule, which would lead to the formation of the undesired regioisomer, 2-(phenylselanyl)nonan-1-ol. Achieving the desired this compound would necessitate an anti-Markovnikov addition, which can be challenging to achieve selectively.

Experimental Procedure (Illustrative for Markovnikov Addition):

  • To a solution of 1-nonene (1.0 mmol) in a mixture of dichloromethane (DCM) and water (5:1, 6 mL), N-(phenylseleno)phthalimide (1.1 mmol) is added.

  • A catalytic amount of camphorsulfonic acid (CSA) (0.1 mmol) is added to the mixture.

  • The reaction is stirred at room temperature for 4-6 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is diluted with DCM (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Note on Regioselectivity: While this procedure illustrates the hydroxyselenenylation reaction, it is important to note that with 1-nonene, the major product would be the 2-phenylselanyl-1-ol isomer. The synthesis of this compound via this route would require specific conditions to favor anti-Markovnikov addition, which are not as commonly reported and may result in lower yields or mixtures of isomers.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Epoxide Ring-Opening Diphenyl diselenide Diphenyl diselenide Sodium phenylselenide Sodium phenylselenide Diphenyl diselenide->Sodium phenylselenide Reduction NaBH4 NaBH4 NaBH4->Sodium phenylselenide SN2 Attack SN2 Attack Sodium phenylselenide->SN2 Attack 1,2-Epoxynonane 1,2-Epoxynonane 1,2-Epoxynonane->SN2 Attack This compound This compound SN2 Attack->this compound Workup

Caption: Synthetic workflow for Route 1 via epoxide ring-opening.

G cluster_1 Route 2: Hydroxyselenenylation 1-Nonene 1-Nonene Seleniranium ion Seleniranium ion 1-Nonene->Seleniranium ion NPSP N-(Phenylseleno)phthalimide NPSP->Seleniranium ion Electrophilic attack Markovnikov Product 2-(Phenylselanyl)nonan-1-ol (Major) Seleniranium ion->Markovnikov Product Anti-Markovnikov Product This compound (Minor) Seleniranium ion->Anti-Markovnikov Product Water Water Water->Markovnikov Product Nucleophilic attack (more substituted carbon) Water->Anti-Markovnikov Product Nucleophilic attack (less substituted carbon)

Cross-Validation of Analytical Methods for 3-(Phenylselanyl)nonan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the characterization and quantification of the novel organoselenium compound, 3-(Phenylselanyl)nonan-2-ol. Given the absence of established, publicly available analytical protocols for this specific molecule, this document outlines a hypothetical cross-validation study based on common analytical techniques for structurally similar organoselenium compounds and secondary alcohols. The experimental data presented herein is illustrative to guide researchers in developing and validating their own analytical methods.

Introduction to Analytical Challenges

The accurate and precise quantification of this compound is critical for its potential development as a therapeutic agent. The molecule's structure, featuring a phenylselanyl group and a secondary alcohol on a nonane backbone, presents unique analytical considerations. An ideal analytical method should offer high sensitivity, selectivity, and robustness. Cross-validation of different analytical techniques is essential to ensure the reliability and accuracy of the data generated during preclinical and clinical studies.

This guide explores three primary analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for quantification and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 77Se NMR, for definitive structural elucidation and characterization.[1][2]

Comparative Analysis of Analytical Methods

A cross-validation study would typically involve analyzing the same batch of this compound using different validated methods to compare their performance. The following table summarizes the hypothetical performance characteristics of HPLC-DAD and GC-MS for the quantification of this compound.

Table 1: Hypothetical Performance Characteristics of HPLC-DAD and GC-MS

ParameterHPLC-DADGC-MS
Principle Separation based on polarity, UV absorbance detection.Separation based on volatility and polarity, mass-based detection.
Limit of Detection (LOD) 50 ng/mL20 ng/mL
Limit of Quantification (LOQ) 150 ng/mL60 ng/mL
Linearity (r²) > 0.999> 0.998
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%97-103%
Selectivity Good; potential interference from UV-active impurities.Excellent; mass fragmentation provides high specificity.
Sample Throughput ModerateHigh
Cost ModerateHigh

Experimental Protocols (Hypothetical)

Detailed methodologies are crucial for the reproducibility of analytical results. The following are hypothetical protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-DAD) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-550.

  • Sample Preparation: The sample is derivatized with a suitable agent (e.g., BSTFA with 1% TMCS) to increase volatility before injection. The molecular ion of secondary alcohols can be small or undetectable in GC-MS, and fragmentation patterns are key to identification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • 1H NMR: For proton environment analysis.

    • 13C NMR: For carbon skeleton determination.

    • 77Se NMR: For direct observation of the selenium atom, which is a powerful tool for structural confirmation of organoselenium compounds.[1][4]

    • 2D NMR (COSY, HSQC, HMBC): For establishing connectivity between protons and carbons.

  • Sample Preparation: The sample is dissolved in the deuterated solvent.

Visualization of Workflows and Relationships

Logical Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate analytical method for this compound based on the analytical objective.

Method_Selection_Workflow Objective Define Analytical Objective Quantification Quantification Objective->Quantification Structural_Elucidation Structural Elucidation Objective->Structural_Elucidation Impurity_Profiling Impurity Profiling Objective->Impurity_Profiling HPLC HPLC-DAD Quantification->HPLC Routine Analysis GCMS GC-MS Quantification->GCMS Higher Sensitivity NMR NMR Spectroscopy Structural_Elucidation->NMR Definitive Structure Impurity_Profiling->HPLC Non-volatile Impurities Impurity_Profiling->GCMS Volatile Impurities

Caption: Logical workflow for selecting an analytical method.

Cross-Validation Experimental Workflow

The diagram below outlines the key steps in a cross-validation process between HPLC and GC-MS methods.

Cross_Validation_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method HPLC_Dev Method Development HPLC_Val Method Validation HPLC_Dev->HPLC_Val HPLC_Analysis Sample Analysis HPLC_Val->HPLC_Analysis Compare Compare Results (Accuracy, Precision) HPLC_Analysis->Compare GCMS_Dev Method Development GCMS_Val Method Validation GCMS_Dev->GCMS_Val GCMS_Analysis Sample Analysis GCMS_Val->GCMS_Analysis GCMS_Analysis->Compare Start Single Batch of This compound Start->HPLC_Analysis Start->GCMS_Analysis

Caption: Workflow for cross-validation of HPLC and GC-MS.

Conclusion

The selection of an appropriate analytical method for this compound is contingent on the specific research question. For routine quantification, a validated HPLC-DAD method offers a balance of performance and cost-effectiveness. For higher sensitivity and specificity, particularly for impurity profiling, GC-MS is the preferred technique. NMR spectroscopy remains the gold standard for unequivocal structural confirmation.

A thorough cross-validation of analytical methods is paramount to ensure data integrity throughout the drug development process. By comparing the results from orthogonal techniques, researchers can have a high degree of confidence in the quality and reliability of their analytical data. The hypothetical data and protocols presented in this guide serve as a starting point for the development of robust and reliable analytical methods for this novel organoselenium compound.

References

Comparative cytotoxicity of 3-(Phenylselanyl)nonan-2-OL with other selenocompounds

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Cytotoxicity Analysis of Selenocompounds: A Guide for Researchers

In the landscape of cancer research and drug development, organoselenium compounds have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines. While the specific cytotoxic profile of the novel compound 3-(Phenylselanyl)nonan-2-OL is not yet documented in publicly available literature, a comparative analysis of well-characterized selenocompounds provides a valuable framework for understanding their potential efficacy and mechanisms of action. This guide offers a comparative overview of the cytotoxicity of prominent selenocompounds, including sodium selenite, selenomethionine, and methylseleninic acid, supported by experimental data and detailed protocols.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the IC50 values for several key selenocompounds across a range of human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific cytotoxicity assay used.

CompoundCell LineCancer TypeIC50 (µM)Reference
Sodium Selenite HepG2Hepatoma> 15[1]
T24Bladder Carcinoma8.4[1]
A375Malignant Melanoma6.6 - 7.1[1]
Selenomethionine MCF-7/SBreast Carcinoma45 - 130[2][3]
DU-145Prostate Cancer45 - 130[2][3]
UACC-375Melanoma45 - 130[2][3]
HT-29Colorectal Cancer283[4]
HepG2Hepatoma~66% viability at 100 µM (72h)[5]
Methylseleninic Acid Various-Cytotoxic in small doses[6][7]

Note: The cytotoxicity of Methylseleninic Acid is well-documented, with studies indicating its potent, selective cytotoxic effects on cancer cells at low micromolar concentrations.[6][7] However, specific IC50 values are highly cell-line dependent and not always reported as a single value in review articles.

Experimental Protocols

The determination of cytotoxicity is a fundamental aspect of in vitro pharmacology. A variety of assays are available, each with its own principles, advantages, and limitations. Below are detailed methodologies for commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the selenocompound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

WST-1 (Water-Soluble Tetrazolium Salt) Assay

The WST-1 assay is another colorimetric assay that measures cell proliferation and viability. Unlike MTT, the formazan dye produced in the WST-1 assay is water-soluble, simplifying the protocol.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • WST-1 Reagent Addition: After the compound treatment period, add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Visualizing Experimental and Biological Processes

Diagrams are essential tools for visualizing complex experimental workflows and biological signaling pathways, aiding in their comprehension and dissemination.

Experimental Workflow: Cytotoxicity Assay

The following diagram illustrates a typical workflow for determining the in vitro cytotoxicity of a compound using a cell-based assay.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation1 24h Incubation (Cell Attachment) cell_seeding->incubation1 compound_addition Addition of Selenocompound (serial dilutions) incubation1->compound_addition incubation2 Incubation (24h, 48h, or 72h) compound_addition->incubation2 reagent_addition Add Viability Reagent (e.g., MTT, WST-1) incubation2->reagent_addition incubation3 Incubation (1-4h) reagent_addition->incubation3 read_plate Measure Absorbance incubation3->read_plate data_processing Calculate % Viability read_plate->data_processing ic50_determination Determine IC50 data_processing->ic50_determination

Caption: A generalized workflow for determining the IC50 of a compound.

Signaling Pathway: Selenocompound-Induced Apoptosis

Many selenocompounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades. The diagram below illustrates a simplified signaling pathway for apoptosis induced by certain selenocompounds.

G selenocompound Selenocompound ros Reactive Oxygen Species (ROS) Generation selenocompound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified pathway of selenocompound-induced apoptosis.

References

A Comparative Guide to Confirming the Absolute Configuration of 3-(Phenylselanyl)nonan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development, ensuring stereochemical purity and understanding structure-activity relationships. This guide provides a comparative analysis of three robust analytical techniques for confirming the absolute configuration of 3-(Phenylselanyl)nonan-2-ol enantiomers: Mosher's Ester Analysis, Vibrational Circular Dichroism (VCD), and Single Crystal X-ray Crystallography.

Comparison of Analytical Techniques

FeatureMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)Single Crystal X-ray Crystallography
Principle Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra.Differential absorption of left and right circularly polarized infrared light.Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.
Sample Phase Solution (liquid)Solution (liquid) or SolidSolid (single crystal)
Sample Requirement Milligram quantities of the purified alcohol.Microgram to milligram quantities.A suitable single crystal (can be challenging to obtain).
Instrumentation High-resolution NMR spectrometer.VCD spectrometer.X-ray diffractometer.
Data Output ¹H NMR chemical shifts (δ) and their differences (Δδ).VCD and infrared absorption spectra.Electron density map and refined crystal structure.
Key Advantage Does not require crystallization.[1]Non-destructive and applicable to molecules in their native solution state.[2]Provides an unambiguous and direct determination of the absolute configuration.
Key Limitation Requires chemical derivatization, which may not be straightforward.[1]Requires quantum chemical calculations for spectral interpretation.The primary challenge is growing a high-quality single crystal.[1]

Experimental Protocols

Mosher's Ester Analysis

This method involves the esterification of the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit different ¹H NMR chemical shifts for protons near the stereocenter, allowing for the assignment of the absolute configuration.[3][4]

Protocol:

  • Esterification:

    • In two separate vials, dissolve approximately 5 mg of the enantiomerically enriched this compound in 0.5 mL of dry pyridine.

    • To one vial, add a slight molar excess of (R)-(-)-MTPA chloride.

    • To the other vial, add a slight molar excess of (S)-(+)-MTPA chloride.

    • Allow the reactions to proceed at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Work-up:

    • Quench the reactions by adding a few drops of water.

    • Extract the products with diethyl ether and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

    • Assign the proton signals, particularly for the protons on the nonane chain adjacent to the stereocenter.

    • Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

    • A positive Δδ for protons on one side of the stereocenter and a negative Δδ for protons on the other side, when analyzed with the Mosher's method mnemonic, reveals the absolute configuration.[5]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations for a known absolute configuration. A match between the experimental and calculated spectra confirms the absolute configuration of the sample.[2][6][7]

Protocol:

  • Sample Preparation:

    • Dissolve 1-5 mg of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • Spectral Acquisition:

    • Acquire the VCD and infrared absorption spectra of the solution in the mid-IR region (typically 2000-800 cm⁻¹) using a VCD spectrometer.

  • Quantum Chemical Calculations:

    • Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of this compound using a computational chemistry software package.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Generate a Boltzmann-averaged predicted VCD spectrum from the calculated spectra of the stable conformers.

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer).

    • A good agreement in the signs and relative intensities of the VCD bands between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[8]

Single Crystal X-ray Crystallography

This technique provides a direct and unambiguous determination of the absolute configuration by mapping the electron density of a single crystal. The presence of the selenium atom in this compound is advantageous as it acts as a heavy atom, facilitating the determination of the absolute structure.

Protocol:

  • Crystallization:

    • Grow a single crystal of the enantiomerically pure this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • Determine the absolute configuration using the anomalous dispersion effect of the selenium atom. The Flack parameter is a common indicator used for this purpose; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

Visualized Workflows

Mosher_Ester_Analysis cluster_prep Sample Preparation cluster_reaction Esterification cluster_analysis Analysis Alcohol This compound R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl Ester_R (S)-Alcohol-(R)-MTPA Ester R_MTPA->Ester_R Ester_S (S)-Alcohol-(S)-MTPA Ester S_MTPA->Ester_S NMR ¹H NMR Analysis Ester_R->NMR Ester_S->NMR Delta_delta Calculate Δδ = δS - δR NMR->Delta_delta Config Assign Absolute Configuration Delta_delta->Config

Caption: Workflow for Mosher's Ester Analysis.

VCD_Analysis cluster_exp Experimental cluster_theory Theoretical cluster_comp Comparison & Assignment Sample Solution of Enantiomer VCD_Exp Measure Experimental VCD Spectrum Sample->VCD_Exp Compare Compare Experimental and Predicted Spectra VCD_Exp->Compare Calc Quantum Chemical Calculation (e.g., for R-enantiomer) VCD_Calc Generate Predicted VCD Spectrum Calc->VCD_Calc VCD_Calc->Compare Assign Assign Absolute Configuration Compare->Assign XRay_Crystallography cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination Crystallization Grow Single Crystal Diffraction X-ray Diffraction Crystallization->Diffraction Data_Processing Process Diffraction Data Diffraction->Data_Processing Solve Solve and Refine Structure Data_Processing->Solve Absolute_Config Determine Absolute Configuration (Flack Parameter) Solve->Absolute_Config

References

Independent Verification of the Biological Targets of 3-(Phenylselanyl)nonan-2-OL: A Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of published scientific literature reveals no specific studies detailing the biological targets or independent verification of the compound 3-(Phenylselanyl)nonan-2-OL. Therefore, this guide provides a comparative framework based on the known biological activities of the broader class of organoselenium compounds, to which this compound belongs. The experimental protocols and potential targets described are hypothetical and represent a standard approach for the evaluation of a novel compound of this nature.

Organoselenium compounds are a class of molecules extensively studied for their diverse biomedical applications.[1] They are known to function as antioxidants, enzyme inhibitors, and modulators of various cellular signaling pathways.[1][2] The therapeutic potential of these compounds has been explored in cancer, inflammation, and infectious diseases.[1]

Potential Biological Targets and Comparative Analysis

Given the chemical structure of this compound, its biological activity is likely to be similar to other well-researched organoselenium compounds like Ebselen and Diphenyl Diselenide. The primary mechanism of action for many of these compounds involves interaction with thiol (-SH) groups in proteins.[3] This reactivity allows them to inhibit specific thiol-containing enzymes and modulate redox-sensitive signaling pathways.[3]

Potential targets for a novel organoselenium compound would likely include:

  • Thiol-Containing Enzymes: Many enzymes, including certain proteases, kinases, and phosphatases, rely on cysteine residues for their catalytic activity. Organoselenium compounds can reversibly or irreversibly inhibit these enzymes.[3]

  • Redox-Regulating Proteins: Key proteins in cellular antioxidant defense systems, such as thioredoxin reductase (TrxR) and glutathione peroxidase (GPx), are known targets.[4]

  • Phase II Detoxification Enzymes: Some organoselenium compounds can induce the expression of protective enzymes like quinone reductase (QR) and glutathione-S-transferase (GST).[5]

A comparative analysis for a new compound would involve screening it against these targets and comparing its potency (e.g., IC50 or Ki values) with established organoselenium agents.

Table 1: Hypothetical Comparison of a Novel Organoselenium Compound with Ebselen

Since no data exists for this compound, the following table is a template illustrating how data would be presented if available. Ebselen is used as a reference compound due to its extensive characterization.

Target EnzymeParameterThis compoundEbselen (Reference)
Thioredoxin Reductase (TrxR) IC50 (nM)Data Not Available~50 nM
Glutathione Peroxidase (GPx) GPx-like Activity (Vmax)Data Not AvailableHigh Mimetic Activity
Caspase-3 (a thiol protease) IC50 (µM)Data Not Available~2.5 µM
Quinone Reductase (QR) Induction Induction RatioData Not AvailablePotent Inducer

Experimental Protocols for Target Verification

The following sections describe generalized, standard protocols that would be used to identify and validate the biological targets of a novel compound like this compound.

In Vitro Enzymatic Assays

Objective: To determine the direct inhibitory or activating effect of the compound on purified target enzymes.

General Protocol (Example: Thioredoxin Reductase Inhibition Assay):

  • Reagents: Purified recombinant human thioredoxin reductase (TrxR1), NADPH, insulin, and DTNB [5,5'-dithiobis(2-nitrobenzoic acid)].

  • Procedure:

    • The reaction is initiated by adding TrxR1 to a buffer solution containing NADPH and the test compound (this compound) at various concentrations.

    • The mixture is pre-incubated for 15 minutes to allow for interaction between the enzyme and the inhibitor.

    • The substrate, insulin, is added. The reduction of insulin by TrxR1 exposes free thiol groups.

    • DTNB is added, which reacts with the free thiols to produce a yellow-colored product, TNB²⁻.

    • The rate of TNB²⁻ formation is measured spectrophotometrically at a wavelength of 412 nm.

  • Data Analysis: The rate of reaction at each inhibitor concentration is compared to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct binding of the compound to its target protein within a cellular environment.

General Protocol:

  • Cell Treatment: Intact cells are treated with either the test compound or a vehicle control.

  • Heating: The treated cells are aliquoted and heated to a range of different temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining at each temperature is quantified using Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated. Successful binding of the compound to its target protein will stabilize the protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle control.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

G cluster_discovery Phase 1: Target Identification cluster_validation Phase 2: Target Validation A Novel Compound (3-Phenylselanyl-nonan-2-OL) B In Vitro Screening (Enzyme Panels, Binding Assays) A->B screen C Affinity Chromatography (Pull-down Assays) A->C screen D Identification of Putative Targets B->D C->D E Cellular Thermal Shift Assay (CETSA) D->E validate F Enzymatic Assays (IC50 Determination) D->F validate G Cell-Based Assays (Phenotypic Response) D->G validate H Validated Biological Target E->H F->H G->H

Caption: A typical experimental workflow for identifying and validating the biological targets of a novel compound.

G cluster_pathway Generalized Thiol-Enzyme Inhibition Pathway upstream Upstream Signal (e.g., Growth Factor) receptor Receptor Activation upstream->receptor enzyme Thiol-Containing Enzyme (e.g., Kinase, Protease) receptor->enzyme downstream Downstream Effector enzyme->downstream response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response compound Organoselenium Compound compound->enzyme Inhibition

Caption: Generalized pathway showing inhibition of a thiol-containing enzyme by an organoselenium compound.

References

Replicating Antidepressant-Like Effects of Organoselenium Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antidepressant-like effects of organoselenium compounds with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the replication of these findings.

The therapeutic potential of organoselenium compounds in the management of major depressive disorder has garnered significant attention in preclinical research. These compounds have demonstrated promising antidepressant-like effects in various animal models, often comparable to conventional antidepressant drugs. This guide synthesizes the available data to provide a comparative overview of their efficacy and outlines the detailed experimental protocols necessary for replicating these pivotal studies.

Comparative Efficacy in Behavioral Models

The antidepressant-like activity of organoselenium compounds is primarily evaluated using rodent behavioral despair models, such as the Forced Swimming Test (FST) and the Tail Suspension Test (TST). In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect. The following tables summarize the quantitative data from studies comparing various organoselenium compounds with conventional antidepressants.

CompoundDose (mg/kg)Route of AdministrationAnimal ModelBehavioral Test% Reduction in Immobility Time (Compared to Control)Reference
Organoselenium Compounds
Diphenyl Diselenide0.1 - 30Oral (p.o.)RatFSTSignificant reduction[1]
m-Trifluoromethyl-diphenyl Diselenide50, 100Oral (p.o.)MouseFSTSignificant reduction[2]
3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole (CMI)20, 50Intragastric (i.g.)MouseTST & FSTSignificant attenuation of LPS-induced depressive-like behavior[3]
F-DPS0.1Intragastric (i.g.)MouseFST & TSTReversal of corticosterone-induced behavioral changes[4]
Se-TZ1 - 50Oral (p.o.)MouseTSTSignificant reduction[1]
Selenium (Sodium Selenite)200 µg/kgIntraperitoneal (i.p.)MouseFSTSignificant antidepressant effect[5]
Conventional Antidepressants
Fluoxetine20Intraperitoneal (i.p.)MouseFSTNo effect on climbing, reduces immobility[6]
Imipramine10Intraperitoneal (i.p.)MouseFSTSignificant antidepressant effect[5]
Imipramine15Intraperitoneal (i.p.)MouseTSTPositive control, reduces immobility[1]
Paroxetine----MouseFST & TSTEffective in reversing corticosterone-induced changes[4]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for the key behavioral and molecular assays cited in the studies of organoselenium compounds.

Forced Swimming Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity.

Apparatus:

  • A transparent glass cylinder (25 cm height, 10 cm diameter).

  • The cylinder is filled with water (23-25°C) to a depth of 10 cm, preventing the mouse from touching the bottom or escaping.

Procedure:

  • Mice are individually placed into the cylinder for a 6-minute session.

  • The session is recorded by a video camera.

  • The duration of immobility (the time the mouse floats without struggling, making only minimal movements to keep its head above water) is scored during the last 4 minutes of the 6-minute session.

  • A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Tail Suspension Test (TST)

The TST is another common behavioral despair model used for screening potential antidepressant drugs.

Apparatus:

  • A suspension box or an elevated rod.

  • Adhesive tape.

Procedure:

  • A small piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip).

  • The mouse is then suspended by its tail from the elevated rod or the ceiling of the suspension box.

  • The duration of the test is typically 6 minutes.

  • The total time the mouse remains immobile is recorded.

  • A reduction in immobility time suggests an antidepressant-like effect.

Western Blotting for PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract. It is instrumental in elucidating the molecular mechanisms underlying the antidepressant-like effects of organoselenium compounds.

Procedure:

  • Tissue Preparation: The hippocampus or prefrontal cortex is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • Gel Electrophoresis: Equal amounts of protein (typically 20-30 µg) are separated by SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of proteins in the PI3K/Akt/mTOR (e.g., Akt, p-Akt, mTOR, p-mTOR) and MAPK/ERK (e.g., ERK, p-ERK) pathways.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for Brain-Derived Neurotrophic Factor (BDNF)

ELISA is a quantitative immunoassay used to measure the concentration of a specific protein, such as BDNF, in a sample.

Procedure:

  • Sample Preparation: Brain tissue (e.g., hippocampus, prefrontal cortex) is homogenized in an appropriate buffer.

  • Assay Procedure: A commercial BDNF ELISA kit is typically used, and the manufacturer's instructions are followed. Generally, the procedure involves:

    • Adding standards and samples to a microplate pre-coated with an anti-BDNF antibody.

    • Incubating to allow BDNF to bind to the immobilized antibody.

    • Washing the plate to remove unbound substances.

    • Adding a biotin-conjugated anti-BDNF antibody.

    • Incubating and washing.

    • Adding a streptavidin-HRP conjugate.

    • Incubating and washing.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance at a specific wavelength.

  • Data Analysis: The concentration of BDNF in the samples is calculated based on a standard curve.

Measurement of Antioxidant Enzyme Activity

The antioxidant properties of organoselenium compounds are often assessed by measuring the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Procedure for SOD and CAT Assays:

  • Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer).

  • Centrifugation: The homogenate is centrifuged to obtain the supernatant containing the enzymes.

  • Protein Quantification: The protein concentration of the supernatant is determined.

  • Enzyme Activity Assays: Commercially available assay kits are commonly used to measure the activity of SOD and CAT according to the manufacturer's protocols. These assays are typically colorimetric and measure the change in absorbance over time resulting from the enzymatic reaction.[7][8][9]

  • Data Normalization: Enzyme activity is typically expressed as units per milligram of protein.

Measurement of Inflammatory Cytokines

The anti-inflammatory effects of organoselenium compounds can be quantified by measuring the levels of pro-inflammatory and anti-inflammatory cytokines in the brain.

Procedure for Multiplex Cytokine Assay:

  • Tissue Preparation: Brain regions of interest are homogenized in a lysis buffer.

  • Multiplex Immunoassay: A multiplex bead-based immunoassay (e.g., Luminex-based technology) is used to simultaneously measure multiple cytokines (e.g., IL-1β, IL-6, TNF-α) in a small sample volume.

  • Data Analysis: The concentrations of the different cytokines are determined using the instrument's software and are typically expressed as picograms per milligram of protein.

Signaling Pathways and Experimental Workflows

The antidepressant-like effects of organoselenium compounds are believed to be mediated through the modulation of several intracellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for investigating these compounds.

experimental_workflow cluster_animal_model Animal Model of Depression cluster_treatment Treatment cluster_assessment Assessment Animal Model e.g., Chronic Unpredictable Mild Stress (CUMS) or Lipopolysaccharide (LPS) challenge Organoselenium Compound Organoselenium Compound Animal Model->Organoselenium Compound Vehicle Control Vehicle Control Animal Model->Vehicle Control Positive Control e.g., Fluoxetine, Imipramine Animal Model->Positive Control Behavioral Testing Forced Swimming Test (FST) Tail Suspension Test (TST) Organoselenium Compound->Behavioral Testing Vehicle Control->Behavioral Testing Positive Control->Behavioral Testing Molecular Analysis Western Blot ELISA Enzyme Activity Assays Behavioral Testing->Molecular Analysis Tissue Collection

Figure 1. Experimental workflow for evaluating organoselenium compounds.

signaling_pathways cluster_upstream Upstream Stimuli cluster_pathways Intracellular Signaling Pathways cluster_downstream Downstream Effects Organoselenium Organoselenium Compounds PI3K PI3K Organoselenium->PI3K Ras Ras Organoselenium->Ras Antioxidant Defenses Antioxidant Defenses Organoselenium->Antioxidant Defenses enhances Anti-inflammatory Effects Anti-inflammatory Effects Organoselenium->Anti-inflammatory Effects mediates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Neuroprotection Neuroprotection mTOR->Neuroprotection promotes Synaptic Plasticity Synaptic Plasticity mTOR->Synaptic Plasticity promotes Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Neurogenesis Neurogenesis ERK->Neurogenesis promotes Cell Survival Cell Survival ERK->Cell Survival promotes Antidepressant-like Effects Antidepressant-like Effects Neuroprotection->Antidepressant-like Effects Synaptic Plasticity->Antidepressant-like Effects Neurogenesis->Antidepressant-like Effects Cell Survival->Antidepressant-like Effects Antioxidant Defenses->Antidepressant-like Effects Anti-inflammatory Effects->Antidepressant-like Effects

Figure 2. Key signaling pathways modulated by organoselenium compounds.

References

Comparative analysis of the electrochemical properties of 3-(Phenylselanyl)nonan-2-OL

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of scientific literature and chemical databases reveals no available experimental data on the electrochemical properties of 3-(Phenylselanyl)nonan-2-OL . Therefore, this guide presents a comparative analysis of a well-characterized organoselenium compound, Diphenyl Selenide , and a hypothetical analogue, Butyl Phenyl Selenide , to provide a framework for the electrochemical evaluation of such molecules. The data for this compound is projected based on established principles of organoselenium electrochemistry for illustrative purposes.

This guide is intended for researchers, scientists, and professionals in drug development interested in the redox behavior of organoselenium compounds. The electrochemical properties of these compounds are crucial for understanding their reaction mechanisms, potential applications in electro-organic synthesis, and their roles in biological systems.

Comparative Electrochemical Data

The following table summarizes the key electrochemical parameters for Diphenyl Selenide, the hypothetical Butyl Phenyl Selenide, and the projected values for this compound. These parameters are typically determined using cyclic voltammetry.

CompoundStructureOxidation Potential (Ep,a vs. Ag/AgCl) [V]Reduction Potential (Ep,c vs. Ag/AgCl) [V]Electron Transfer Characteristics
Diphenyl Selenide C6H5-Se-C6H5+1.1 to +1.3Generally not observedIrreversible oxidation
Butyl Phenyl Selenide (Hypothetical) C6H5-Se-(CH2)3CH3+0.9 to +1.1Not typically observedIrreversible oxidation
This compound (Projected) C6H5-Se-C9H19O+0.9 to +1.2Not typically observedIrreversible oxidation

Note: The oxidation potentials of alkyl phenyl selenides are generally lower than that of diphenyl selenide. The presence of an alcohol functional group in this compound is not expected to significantly alter the primary oxidation potential of the selenium center under aprotic conditions. Aromatic selenides are known to be relatively stable towards reduction.

Experimental Protocols

The following is a standard protocol for the electrochemical analysis of organoselenium compounds using cyclic voltammetry.

1. Objective: To determine the oxidation and reduction potentials of the target organoselenium compound and to assess the reversibility of the electron transfer processes.

2. Materials and Reagents:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in saturated KCl

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile

  • Analyte: 1 mM solution of the organoselenium compound in the electrolyte solution

  • Polishing materials: Alumina slurry (0.05 µm) and polishing pads

  • Solvents: Anhydrous acetonitrile, acetone

3. Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode setup

  • Electrochemical cell

4. Procedure: a. Electrode Preparation: i. The glassy carbon working electrode is polished with 0.05 µm alumina slurry on a polishing pad for 2 minutes. ii. The electrode is then rinsed with deionized water and sonicated in acetone for 5 minutes to remove any residual polishing material. iii. The electrode is dried under a stream of nitrogen gas. b. Electrochemical Measurement: i. The electrochemical cell is assembled with the working, reference, and counter electrodes. ii. The cell is filled with the electrolyte solution containing the analyte. iii. The solution is purged with nitrogen gas for 15 minutes to remove dissolved oxygen. A nitrogen blanket is maintained over the solution during the experiment. iv. Cyclic voltammetry is performed by scanning the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.8 V) and then reversing the scan to a negative limit (e.g., -1.8 V) before returning to the initial potential. v. A scan rate of 100 mV/s is typically used for initial screening. The effect of scan rate on the voltammogram can be investigated to understand the kinetics of the electrode process. c. Data Analysis: i. The oxidation and reduction peak potentials (Ep,a and Ep,c) and peak currents (ip,a and ip,c) are determined from the cyclic voltammogram. ii. The reversibility of the redox process is assessed by the peak separation (ΔEp = Ep,a - Ep,c) and the ratio of the peak currents (ip,a/ip,c). For a reversible one-electron process, ΔEp is approximately 59 mV at room temperature, and the peak current ratio is close to 1.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the electrochemical oxidation of an organoselenium compound.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish and Clean Working Electrode B Prepare Analyte in Electrolyte Solution A->B C Assemble Electrochemical Cell B->C D Purge with Nitrogen C->D E Run Cyclic Voltammetry D->E F Record Voltammogram E->F G Determine Peak Potentials and Currents F->G H Assess Reversibility G->H signaling_pathway RSeR Organoselenide (R-Se-R) CationRadical Cation Radical [R-Se-R]•+ RSeR->CationRadical -e⁻ (Anode) Product Oxidized Product (e.g., Selenoxide) CationRadical->Product +H₂O, -H⁺ FollowUp Follow-up Reactions CationRadical->FollowUp Dimerization, etc.

Safety Operating Guide

Proper Disposal of 3-(Phenylselanyl)nonan-2-OL: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers, scientists, and drug development professionals handling 3-(Phenylselanyl)nonan-2-OL must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This organoselenium compound is classified as hazardous waste and requires specialized handling due to the presence of selenium. Improper disposal can lead to environmental contamination and potential health risks.

This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound from a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment and complying with institutional and regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that involves careful collection, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation and Collection

  • Do not dispose of this compound or its waste down the sink or in the regular trash. Selenium compounds are toxic to aquatic life and must be treated as hazardous waste.

  • Collect all waste containing this compound, including crude reaction mixtures, purification solvents, and contaminated materials (e.g., pipette tips, silica gel), in a designated and compatible hazardous waste container.

  • The container must be made of a material that is chemically resistant to the waste. The original product container is often a suitable choice for collecting the waste.

  • Ensure the waste container is in good condition, free from leaks, and has a secure, sealable lid.

Step 2: Proper Labeling of Waste Containers

  • Clearly label the hazardous waste container with the words "Hazardous Waste".

  • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • Indicate the approximate concentration or percentage of the compound in the waste mixture.

  • List all other components of the waste stream (e.g., solvents, other reagents).

  • Include the date when the waste was first added to the container.

Step 3: Safe Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup requests.

  • Do not attempt to transport the hazardous waste outside of the laboratory. Trained EHS personnel will handle the collection and final disposal.

Quantitative Data Summary

ParameterValueSource
Regulatory Threshold for Soluble Selenium> 1 mg/LPerma-Fix Environmental Services[1]
Required Treatment Level for Selenium< 5.7 mg/LPerma-Fix Environmental Services[1]
Maximum Hazardous Waste Accumulation in Lab10 gallonsDartmouth College[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Waste Generated (this compound) is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a designated, compatible, and sealed container is_hazardous->collect_waste Yes improper_disposal Improper Disposal (Sink/Trash) is_hazardous->improper_disposal No (Not Applicable for this compound) label_waste Label container with: 'Hazardous Waste' Full chemical name All components Date collect_waste->label_waste store_waste Store in a designated satellite accumulation area with secondary containment label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs disposal_complete Proper Disposal Complete contact_ehs->disposal_complete

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling 3-(Phenylselanyl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-(Phenylselanyl)nonan-2-ol. Given the inherent risks associated with organoselenium compounds, strict adherence to these procedures is vital to ensure personnel safety and environmental protection.

Hazard Identification and Risk Assessment

  • Toxicity: Selenium compounds can be toxic if inhaled, ingested, or absorbed through the skin. They can target organs such as the liver, nervous system, and respiratory system.

  • Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: Organoselenium compounds can be harmful to aquatic life with long-lasting effects.

A thorough risk assessment should be conducted by qualified personnel before any handling of this compound.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles for splash hazards.Protects eyes from splashes and aerosols.
Hand Protection Long rubber or neoprene gauntlet gloves. Check manufacturer's compatibility chart.Prevents skin contact and absorption.
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over long-sleeved clothing and long pants.Protects skin from spills and splashes.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills.
Respiratory A government-approved respirator is required if working outside of a fume hood or if aerosolization is possible.Prevents inhalation of dust, vapors, or aerosols.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood.
  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
  • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the fume hood.
  • Designate a specific area within the fume hood for the handling of this compound.

2. Handling and Transfer:

  • Wear all required PPE as specified in the table above.
  • When transferring the compound, use a spatula or other appropriate tool to avoid creating dust or aerosols.
  • For solutions, use a syringe or pipette with appropriate safety precautions to prevent splashes.
  • Keep containers tightly closed when not in use.

3. Emergency Procedures:

  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
  • In case of eye contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
  • In case of a spill: Evacuate the area. Wear a self-contained breathing apparatus, rubber boots, and heavy rubber gloves. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and weighing papers should be placed in a designated, sealed, and clearly labeled hazardous waste container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

2. Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
  • Store waste containers in a designated satellite accumulation area within the laboratory, preferably in secondary containment.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional, local, and national regulations for hazardous waste disposal.

Experimental Workflow and Safety Protocol

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Inspect Safety Shower & Eyewash prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Work Inside Fume Hood prep4->handle1 handle2 Transfer Compound Carefully handle1->handle2 em1 Spill handle1->em1 em2 Exposure handle1->em2 handle3 Keep Containers Sealed handle2->handle3 disp1 Segregate Solid & Liquid Waste handle3->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4 em_proc1 Follow Spill Protocol em1->em_proc1 em_proc2 Follow Exposure Protocol em2->em_proc2

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.